(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMZRMHNXPKKND-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10445549 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58457-98-0 | |
| Record name | Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10445549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthetic route, and relevant experimental protocols for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate. This orthogonally protected amino acid derivative is a valuable building block in peptide synthesis and drug discovery, allowing for the selective deprotection and modification of its amino functionalities.
Core Chemical Properties
While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be defined. The following table summarizes its known and estimated physicochemical characteristics.
| Property | Value | Source |
| CAS Number | 58457-98-0 | Supplier Catalogs |
| Molecular Formula | C₁₇H₂₄N₂O₆ | Supplier Catalogs |
| Molecular Weight | 352.39 g/mol | Calculated |
| IUPAC Name | (S)-Methyl 2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoate | Nomenclature |
| Appearance | Estimated: White to off-white solid | Based on similar protected amino acids |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Estimated: Soluble in methanol, ethanol, ethyl acetate, dichloromethane; Insoluble in water | Based on similar protected amino acids |
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a multi-step process starting from a commercially available protected aspartic acid derivative. The following workflow illustrates a plausible synthetic route.
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following are detailed methodologies for the key experimental steps in the synthesis and characterization of this compound, based on established procedures for similar compounds.
Synthesis of Orthogonally Protected Diaminopropionic Acid
This protocol is adapted from the synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid and would require final esterification.[1][2][3]
-
Starting Material: N-α-Boc-L-aspartic acid β-benzyl ester.
-
Protection of the α-amino group: The α-amino group is further protected, for instance with a second Boc group, to prevent side reactions during the subsequent Curtius rearrangement. This can be achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a suitable solvent such as dichloromethane (DCM).
-
Curtius Rearrangement: The protected aspartic acid derivative is subjected to a Curtius rearrangement. This is typically carried out using diphenylphosphoryl azide (DPPA) and a base (e.g., TEA) in an inert solvent like toluene or dioxane. The reaction mixture is heated to induce the rearrangement of the acyl azide intermediate to an isocyanate.
-
Trapping of the Isocyanate: The resulting isocyanate is then trapped in situ with benzyl alcohol to form the Cbz-protected amine at the β-position.
-
Esterification: The carboxylic acid functionality is then esterified to the methyl ester. A common method is the use of diazomethane or (trimethylsilyl)diazomethane in a solvent mixture like methanol/diethyl ether. This reaction should be performed with caution due to the hazardous nature of diazomethane.
-
Purification: The final product is purified using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes as the eluent.
Characterization Workflow
A general workflow for the characterization of the synthesized this compound is outlined below.
Caption: General workflow for the purification and characterization of the target compound.
Spectroscopic Analysis Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the proton NMR spectrum. Expected signals would include those for the aromatic protons of the Cbz group, the methine and methylene protons of the propanoate backbone, the methyl protons of the ester, and the t-butyl protons of the Boc group.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. This will show signals for all unique carbon atoms in the molecule, including the carbonyl carbons of the ester and carbamates.
-
-
Mass Spectrometry (MS):
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Sample Preparation: Prepare a dilute solution of the sample in a solvent such as methanol or acetonitrile.
-
Analysis: Infuse the sample into the mass spectrometer. The expected mass peak would correspond to the molecular weight of the compound plus a proton ([M+H]⁺) or another adduct (e.g., [M+Na]⁺).
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, or as a KBr pellet.
-
Analysis: Acquire the IR spectrum. Key characteristic peaks would include N-H stretching vibrations, C=O stretching vibrations for the ester and carbamate groups, and aromatic C-H and C=C stretching from the Cbz group.
-
Orthogonal Protection Strategy
The key utility of this compound lies in the orthogonal nature of its two amino-protecting groups, Cbz and Boc. This allows for the selective removal of one group while the other remains intact, enabling stepwise chemical modifications.
Caption: Orthogonal deprotection strategy for Cbz and Boc groups.
References
An In-depth Technical Guide to (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate: A Key Building Block in Modern Chemistry
CAS Number: 58457-98-0
Molecular Formula: C₁₇H₂₄N₂O₆
Molecular Weight: 352.39 g/mol
This technical guide provides a comprehensive overview of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. This orthogonally protected diamino acid derivative is a valuable tool in peptide synthesis, peptidomimetics, and the construction of complex molecular architectures.
Core Concepts: The Power of Orthogonal Protection
In multi-step organic synthesis, particularly in peptide chemistry, the ability to selectively deprotect one functional group in the presence of others is paramount. This is achieved through a strategy known as "orthogonal protection". This compound is an exemplary molecule embodying this principle, featuring two distinct amine protecting groups: the benzyloxycarbonyl (Cbz or Z) group and the tert-butyloxycarbonyl (Boc) group.[1]
The Cbz group is typically cleaved under hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst), while the Boc group is labile to acidic conditions (e.g., trifluoroacetic acid). This differential reactivity allows for the selective unmasking of either the α-amino or β-amino group, enabling site-specific modifications.
dot graph Orthogonal_Protection { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Molecule [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Alpha_Amine_Free [label="α-Amine Deprotected", fillcolor="#FFFFFF", fontcolor="#202124"]; Beta_Amine_Free [label="β-Amine Deprotected", fillcolor="#FFFFFF", fontcolor="#202124"];
Molecule -> Alpha_Amine_Free [label=" Hydrogenolysis (e.g., H₂, Pd/C) ", color="#EA4335", fontcolor="#202124"]; Molecule -> Beta_Amine_Free [label=" Acidolysis (e.g., TFA) ", color="#4285F4", fontcolor="#202124"]; } dot Caption: Orthogonal deprotection strategy for this compound.
Physicochemical and Spectroscopic Data
While a comprehensive, publicly available dataset for this compound is limited, the following tables provide representative and predicted data based on its chemical structure and data from closely related analogs. This information is crucial for the identification and characterization of the compound.
Table 1: Physicochemical Properties (Predicted)
| Property | Value |
| Appearance | White to off-white solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |
Table 2: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.30 - 7.40 | m | 5H | Aromatic protons (Cbz) |
| 5.10 | s | 2H | -CH₂-Ph (Cbz) |
| 5.00 - 5.20 | br s | 1H | NH (Boc) |
| 4.40 - 4.50 | m | 1H | α-CH |
| 3.75 | s | 3H | -OCH₃ |
| 3.40 - 3.60 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | -C(CH₃)₃ (Boc) |
Table 3: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 170-172 | C=O (ester) |
| 156-157 | C=O (Cbz) |
| 155-156 | C=O (Boc) |
| 136-137 | Aromatic C (ipso, Cbz) |
| 128.0-128.5 | Aromatic CH (Cbz) |
| 80-81 | -C(CH₃)₃ (Boc) |
| 67-68 | -CH₂-Ph (Cbz) |
| 55-56 | α-CH |
| 52-53 | -OCH₃ |
| 45-46 | β-CH₂ |
| 28.3 | -C(CH₃)₃ (Boc) |
Table 4: Predicted IR and Mass Spectrometry Data
| Spectroscopic Method | Key Features |
| IR (Infrared) Spectroscopy | ~3300-3400 cm⁻¹ (N-H stretch), ~1740 cm⁻¹ (C=O ester stretch), ~1710 cm⁻¹ (C=O carbamate stretch), ~1500-1600 cm⁻¹ (aromatic C=C stretch) |
| Mass Spectrometry (MS) | Expected [M+H]⁺: 353.1707, Expected [M+Na]⁺: 375.1526 |
Experimental Protocols
The following is a representative protocol for the synthesis of this compound, adapted from general procedures for the synthesis of orthogonally protected diaminopropanoic acid derivatives.
Synthesis of this compound
This synthesis can be conceptualized as a multi-step process starting from a readily available chiral precursor like L-serine. The workflow involves protection of the amine and carboxyl groups, conversion of the hydroxyl group to an amino group, and subsequent protection.
dot graph Synthesis_Workflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
Start [label="L-Serine Methyl Ester", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Protection of α-Amine (e.g., Cbz-Cl)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step2 [label="Activation of Hydroxyl Group (e.g., Mesylation)", fillcolor="#FFFFFF", fontcolor="#202124"]; Step3 [label="Nucleophilic Substitution with Azide", fillcolor="#FFFFFF", fontcolor="#202124"]; Step4 [label="Reduction of Azide to Amine", fillcolor="#FFFFFF", fontcolor="#202124"]; Step5 [label="Protection of β-Amine (e.g., Boc₂O)", fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Step1 [color="#34A853"]; Step1 -> Step2 [color="#34A853"]; Step2 -> Step3 [color="#34A853"]; Step3 -> Step4 [color="#34A853"]; Step4 -> Step5 [color="#34A853"]; Step5 -> Product [color="#34A853"]; } dot Caption: General synthetic workflow for preparing the target compound.
Detailed Experimental Procedure (Representative):
-
Preparation of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-hydroxypropanoate: To a solution of L-serine methyl ester hydrochloride in a suitable solvent (e.g., dichloromethane), add a base (e.g., triethylamine or diisopropylethylamine) at 0 °C. Slowly add benzyl chloroformate (Cbz-Cl) and allow the reaction to warm to room temperature and stir overnight. After an aqueous workup, the product is isolated.
-
Mesylation of the Hydroxyl Group: The product from the previous step is dissolved in an anhydrous solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C for a few hours.
-
Azide Substitution: The crude mesylated intermediate is dissolved in a polar aprotic solvent (e.g., dimethylformamide), and sodium azide is added. The mixture is heated to facilitate the SN2 reaction.
-
Reduction of the Azide: The azide intermediate is dissolved in a suitable solvent (e.g., methanol or tetrahydrofuran), and a reducing agent, such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), is used to reduce the azide to the primary amine.
-
Boc Protection of the β-Amine: The resulting diamino compound is dissolved in a solvent (e.g., dichloromethane), and a base (e.g., triethylamine) is added. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature until completion. The final product, this compound, is purified by column chromatography.
Applications in Research and Drug Development
This compound serves as a versatile building block for the synthesis of various molecules with potential therapeutic applications. The orthogonal protection allows for the selective elaboration at either the α- or β-amino position.
-
Peptide Synthesis: Incorporation of this building block into peptides allows for the creation of branched or cyclic peptides, which can exhibit enhanced stability and biological activity.
-
Peptidomimetics: It is a key starting material for the synthesis of peptidomimetics, where the peptide backbone is modified to improve pharmacokinetic properties.
-
Bioconjugation: The selectively deprotected amino groups can be used as handles for the attachment of labels, drugs, or other moieties.
Conclusion
This compound is a valuable and versatile chemical tool for researchers in organic synthesis and medicinal chemistry. Its key feature, the presence of two orthogonally protected amino groups, provides a high degree of control in the synthesis of complex molecules. This guide provides a foundational understanding of its properties, a representative synthetic protocol, and its potential applications, serving as a valuable resource for the scientific community.
References
An In-depth Technical Guide to (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate: Structure, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. Its structure features an L-alanine core, orthogonally protected at the α- and β-amino positions with Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups, respectively, and a methyl ester at the carboxyl terminus. This strategic arrangement of protecting groups allows for selective deprotection and subsequent modification, making it a valuable intermediate for the synthesis of complex peptides, peptidomimetics, and other biologically active molecules. This guide provides a comprehensive overview of its structure, a proposed synthetic pathway with detailed experimental protocols, and expected analytical data.
Chemical Structure and Properties
This compound, identified by the CAS number 58457-98-0, possesses a well-defined stereochemistry derived from the L-alanine backbone.[1][2][3] The presence of the Cbz and Boc protecting groups offers orthogonal stability; the Cbz group is typically removed by hydrogenolysis, while the Boc group is labile under acidic conditions. This orthogonality is fundamental to its utility in multi-step syntheses.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester[1] |
| CAS Number | 58457-98-0[1][2][3] |
| Molecular Formula | C₁₇H₂₄N₂O₆[1][4] |
| Molecular Weight | 352.38 g/mol |
| Appearance | Expected to be a white to off-white solid or a viscous oil. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. |
| Melting Point | Not available in the searched literature. |
| Optical Rotation | Not available in the searched literature. |
Spectroscopic Data (Predicted)
Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | C₆H₅ (Cbz) |
| ~5.70 | d | 1H | NH (Cbz) |
| ~5.10 | s | 2H | CH₂ (Cbz) |
| ~5.00 | br s | 1H | NH (Boc) |
| ~4.50 | m | 1H | α-CH |
| ~3.70 | s | 3H | OCH₃ |
| ~3.50 | m | 2H | β-CH₂ |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc) |
Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~171 | C=O (ester) |
| ~156 | C=O (Cbz) |
| ~155 | C=O (Boc) |
| ~136 | Quaternary C (Cbz aromatic) |
| ~128.5, ~128.2, ~128.0 | CH (Cbz aromatic) |
| ~80 | C (Boc) |
| ~67 | CH₂ (Cbz) |
| ~54 | α-CH |
| ~52 | OCH₃ |
| ~42 | β-CH₂ |
| ~28 | CH₃ (Boc) |
Table 4: Predicted Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~2980 | C-H stretch (aliphatic) |
| ~1745 | C=O stretch (ester) |
| ~1710 | C=O stretch (carbamate, Cbz) |
| ~1690 | C=O stretch (carbamate, Boc) |
| ~1520 | N-H bend |
| ~1250, ~1160 | C-O stretch |
Table 5: Predicted Mass Spectrometry (MS) Data (ESI+)
| m/z | Ion |
| 353.16 | [M+H]⁺ |
| 375.14 | [M+Na]⁺ |
| 297.14 | [M-C₄H₈+H]⁺ (loss of isobutene) |
| 253.11 | [M-Boc+H]⁺ |
Proposed Synthetic Pathway and Experimental Protocols
A plausible and efficient synthetic route to this compound commences from commercially available N-Cbz-L-aspartic acid. The pathway involves the selective protection of the side-chain carboxylic acid, followed by a Curtius rearrangement to introduce the second nitrogen atom, which is then protected with a Boc group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of N-Cbz-L-aspartic acid α-methyl ester (D)
-
Step 1: Benzyl Ester Formation (A to B): To a solution of N-Cbz-L-aspartic acid (1.0 eq.) in a suitable solvent such as DMF, add a base like cesium carbonate (1.1 eq.). Stir the mixture at room temperature for 30 minutes. Add benzyl bromide (1.1 eq.) dropwise and continue stirring at room temperature overnight. The reaction is monitored by TLC. Upon completion, the mixture is worked up by partitioning between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Cbz-L-aspartic acid β-benzyl ester.
-
Step 2: Methyl Ester Formation (B to C): The crude N-Cbz-L-aspartic acid β-benzyl ester (1.0 eq.) is dissolved in a mixture of DMF and THF. The solution is cooled to 0 °C, and a base such as sodium hydride (1.2 eq.) is added portion-wise. After stirring for 30 minutes, methyl iodide (1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Work-up involves quenching with saturated ammonium chloride solution and extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated.
-
Step 3: Selective Debenzylation (C to D): The resulting diester is dissolved in methanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The flask is evacuated and backfilled with hydrogen gas. The reaction is stirred under a hydrogen atmosphere at room temperature until the starting material is consumed (monitored by TLC). The catalyst is then removed by filtration through Celite, and the filtrate is concentrated to give N-Cbz-L-aspartic acid α-methyl ester.
Experimental Protocol: Synthesis of this compound (G)
-
Step 4: Curtius Rearrangement (D to E to F): The carboxylic acid (D) (1.0 eq.) is dissolved in anhydrous THF and cooled to 0 °C. Oxalyl chloride (1.5 eq.) is added dropwise, followed by a catalytic amount of DMF. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The solvent is removed in vacuo. The resulting acid chloride is dissolved in anhydrous acetone and added dropwise to a cooled (0 °C) solution of sodium azide (2.0 eq.) in water. After stirring for 2 hours, the acyl azide is extracted with toluene. The organic layer is washed with cold water and brine, then dried over anhydrous sodium sulfate. The toluene solution of the acyl azide is heated at 80-90 °C until the evolution of nitrogen ceases, forming the isocyanate intermediate (E). The solution is then cooled, and tert-butanol (2.0 eq.) is added. The mixture is refluxed overnight. After cooling, the solvent is removed under reduced pressure to yield the crude (S)-Methyl 2-N-Cbz-3-amino-propanoate.
-
Step 5: Boc Protection (F to G): The crude amino compound (F) is dissolved in a mixture of dichloromethane and water. A base such as sodium bicarbonate (2.0 eq.) is added, followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.). The reaction mixture is stirred vigorously at room temperature overnight. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, this compound (G).
Logical Relationships and Workflow
The synthesis of this orthogonally protected amino acid derivative relies on a logical sequence of protection and functional group transformations. The workflow is designed to selectively modify one functional group while others remain intact, a cornerstone of modern synthetic chemistry.
Caption: Logical workflow for the synthesis of the target molecule.
Applications in Drug Development and Research
The unique structural features of this compound make it a highly versatile tool for medicinal chemists and researchers.
-
Peptide Synthesis: It serves as a building block for incorporating unnatural 2,3-diaminopropanoic acid residues into peptide chains. The orthogonal protecting groups allow for selective elaboration at either the α- or β-amino group, enabling the synthesis of branched or cyclic peptides.
-
Peptidomimetics: The diamino acid scaffold is a common feature in peptidomimetics designed to mimic the structure and function of natural peptides while exhibiting improved stability and bioavailability.
-
Combinatorial Chemistry: This compound is suitable for use in solid-phase synthesis, facilitating the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs.
-
Development of Novel Therapeutics: Derivatives of 2,3-diaminopropanoic acid have been incorporated into various therapeutic agents, including enzyme inhibitors and receptor ligands.
Conclusion
This compound is a synthetically valuable, orthogonally protected amino acid derivative. While experimental data for this specific compound is sparse in publicly accessible literature, its structure and properties can be reliably predicted. The proposed synthetic route offers a practical approach for its preparation, enabling its use in the design and synthesis of novel peptides and small molecules with potential therapeutic applications. This guide provides a foundational resource for researchers interested in utilizing this versatile building block in their synthetic endeavors.
References
- 1. pschemicals.com [pschemicals.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. This compound|CAS 58457-98-0|Angene International Limited|製品詳細 [tci-chemical-trading.com]
The Synthetic Chemist's Compass: A Technical Guide to Cbz and Boc Protecting Groups in Amino Acid Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and the broader landscape of organic chemistry, the judicious use of protecting groups is paramount to achieving desired molecular architectures. Among the arsenal of tools available to the modern chemist, the Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc) groups have long stood as pillars for the protection of amines, particularly in the assembly of amino acids. Their differential lability and stability profiles form the basis of orthogonal strategies that are fundamental to the synthesis of complex peptides and pharmaceutical agents.[1][2] This technical guide provides an in-depth exploration of the Cbz and Boc protecting groups, offering a comparative analysis of their application, detailed experimental protocols, and a quantitative overview of their performance to aid in strategic synthetic planning.
Core Concepts: A Tale of Two Protecting Groups
The primary function of both Cbz and Boc groups is to temporarily mask the nucleophilicity and basicity of the amino group in an amino acid.[2] This is achieved by converting the amine into a carbamate, a significantly less reactive functional group.[3] The key distinction between these two stalwarts of peptide chemistry lies in their deprotection mechanisms, which underpins their orthogonal relationship. The Boc group is characteristically acid-labile, readily cleaved by strong acids like trifluoroacetic acid (TFA), while the Cbz group is prized for its stability under these conditions and is typically removed by catalytic hydrogenolysis.[1][2] This orthogonality is a cornerstone of modern synthetic strategy, enabling the selective deprotection of one group while the other remains intact, a critical requirement in the synthesis of polyfunctional molecules.[4]
Quantitative Performance: A Comparative Overview
The choice between Cbz and Boc protection is often guided by the specific requirements of the synthetic route, including the presence of other functional groups and the desired reaction conditions. The following tables provide a summary of typical quantitative data for the protection and deprotection of amino acids using these two groups.
| Protection Method | Reagent | Typical Solvent | Base | Typical Reaction Time | Typical Yield | Notes |
| N-Cbz Protection | Benzyl Chloroformate (Cbz-Cl) | Dioxane/Water, THF/Water | NaHCO₃, Na₂CO₃ | 2 - 20 hours | 85 - 95% | The reaction is often performed under Schotten-Baumann conditions.[5][6] |
| N-Boc Protection | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water, THF/Water | NaOH, Triethylamine (TEA) | 2 - 8 hours | >90% | A widely used and generally high-yielding protection method.[7][8] |
Table 1: Comparison of N-Cbz and N-Boc Protection of Amino Acids. This table summarizes typical reaction parameters for the introduction of Cbz and Boc protecting groups onto amino acids.
| Deprotection Method | Reagents | Typical Solvent | Typical Reaction Time | Typical Yield | Notes |
| Cbz Deprotection | H₂, Pd/C (5-10 mol%) | Methanol, Ethanol | 1 - 40 hours | >95% | A clean and efficient method, though incompatible with reducible functional groups.[9][10] |
| Boc Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 30 minutes - 4 hours | >95% | A rapid and effective deprotection, yielding the amine as a TFA salt.[11][12] |
Table 2: Comparison of Cbz and Boc Deprotection. This table outlines the standard conditions and outcomes for the removal of Cbz and Boc protecting groups.
In terms of racemization, a critical consideration in peptide synthesis, the Cbz group, particularly in solution-phase synthesis, has a reputation for providing good protection against the loss of stereochemical integrity.[4] The urethane-type protection offered by Cbz helps to suppress the formation of the racemization-prone oxazolone intermediate.[4]
Reaction Mechanisms and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the mechanisms of protection and deprotection for both Cbz and Boc groups, as well as a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. benchchem.com [benchchem.com]
- 8. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
In-Depth Technical Guide on the Chirality of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to the Chirality of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
The chirality of this compound originates from the stereogenic center at the alpha-carbon (C2) of the propanoate backbone. The "(S)" designation in its name explicitly defines the absolute configuration at this carbon atom according to the Cahn-Ingold-Prelog (CIP) priority rules.
The synonym for this compound, 3-[[(1,1-Dimethylethoxy)carbonyl]amino]-N-[(phenylmethoxy)carbonyl]-L-alanine methyl ester, reveals that it is a derivative of the naturally occurring amino acid L-alanine. In the L-amino acid series, the alpha-carbon possesses the (S)-configuration (with the exception of L-cysteine). This inherent chirality is crucial for its application in the synthesis of stereochemically pure peptides and pharmaceuticals, where biological activity is often highly dependent on the stereochemistry of the molecule.
Chemical Structure:
-
IUPAC Name: (S)-Methyl 2-((benzyloxy)carbonylamino)-3-((tert-butoxycarbonyl)amino)propanoate
-
CAS Number: 58457-98-0
-
Molecular Formula: C₁₇H₂₄N₂O₆
-
Molecular Weight: 368.38 g/mol
Data Presentation
Due to the limited availability of specific experimental data in the public domain for this compound, the following tables are presented as templates for the characterization of this and analogous chiral compounds.
Table 1: Physicochemical and Chiroptical Properties
| Parameter | Value | Conditions (Solvent, Temp, Wavelength) |
| Specific Rotation ([α]) | Data not available | e.g., c=1, CHCl₃, 25°C, 589 nm |
| Enantiomeric Excess (ee) | >99% (Typical for commercial products) | Determined by Chiral HPLC/SFC |
| Melting Point | Data not available |
Table 2: Spectroscopic Data for Structural Elucidation
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H of Cbz), ~5.1 (s, 2H, CH₂ of Cbz), ~4.4 (m, 1H, α-CH), ~3.7 (s, 3H, OCH₃), ~3.5 (m, 2H, β-CH₂), ~1.4 (s, 9H, C(CH₃)₃ of Boc) |
| ¹³C NMR (CDCl₃) | δ ~171 (C=O, ester), ~156 (C=O, Cbz), ~155 (C=O, Boc), ~136 (Ar-C of Cbz), ~128 (Ar-CH of Cbz), ~80 (quaternary C of Boc), ~67 (CH₂ of Cbz), ~55 (α-CH), ~52 (OCH₃), ~42 (β-CH₂), ~28 (CH₃ of Boc) |
| Mass Spectrometry (ESI+) | m/z [M+H]⁺ = 369.17, [M+Na]⁺ = 391.15 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and chiral analysis of this compound.
Synthesis of this compound
A plausible synthetic route starts from commercially available N-Cbz-L-serine methyl ester, involving the conversion of the hydroxyl group to an amino group with retention of stereochemistry, followed by protection of the newly introduced amino group.
Step 1: Mesylation of N-Cbz-L-serine methyl ester
-
Dissolve N-Cbz-L-serine methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise to the solution.
-
Add methanesulfonyl chloride (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude mesylate.
Step 2: Azide Substitution
-
Dissolve the crude mesylate from Step 1 in dimethylformamide (DMF).
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude azide intermediate.
Step 3: Reduction of the Azide
-
Dissolve the crude azide from Step 2 in methanol.
-
Add Palladium on carbon (10 wt. %, 0.1 eq) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamino propanoate intermediate.
Step 4: Boc Protection
-
Dissolve the crude intermediate from Step 3 in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir the mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the dioxane under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chiral Purity Analysis by High-Performance Liquid Chromatography (HPLC)
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (for the Cbz group).
-
Sample Preparation: Dissolve a small amount of the final product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample onto the column. The two enantiomers, if present, will be separated into two distinct peaks. The enantiomeric excess (ee) can be calculated from the peak areas of the (S)- and (R)-enantiomers using the formula: ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100. For a highly pure sample, only the peak corresponding to the (S)-enantiomer should be observed.
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: Workflow for the determination of enantiomeric excess.
Conclusion
This compound is a valuable chiral synthon whose stereochemical integrity is paramount for its applications in asymmetric synthesis. This guide has provided a framework for understanding its chirality, a detailed synthetic protocol, and a robust method for its chiral analysis. While specific quantitative data for this compound remain to be published, the methodologies outlined herein provide a comprehensive approach for its preparation and characterization, ensuring its suitability for use in the development of new chemical entities. Researchers and drug development professionals can utilize this information to confidently incorporate this building block into their synthetic strategies.
A Comprehensive Guide to the Synthesis of Chiral Amines: Starting Materials and Core Strategies
For Researchers, Scientists, and Drug Development Professionals
Chiral amines are fundamental building blocks in the pharmaceutical and fine chemical industries, with a significant percentage of top-selling drugs containing at least one stereogenic amine center. The enantiomeric purity of these compounds is often critical to their therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core synthetic strategies for accessing chiral amines, categorized by the primary starting materials. It includes a comparative analysis of quantitative data, detailed experimental protocols for key transformations, and visual representations of reaction pathways and workflows to aid in methodological selection and implementation.
Synthesis from Prochiral Ketones
The asymmetric conversion of prochiral ketones into chiral amines is one of the most direct and widely employed strategies. This transformation can be achieved through both chemical and biocatalytic methods.
Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination involves the in situ formation of an imine from a ketone and an amine source, followed by a stereoselective reduction.
Data Presentation: Asymmetric Reductive Amination of Ketones
| Entry | Ketone Substrate | Amine Source | Catalyst System | Solvent | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 96 | 96 | [1] |
| 2 | 4'-Methoxyacetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 95 | 98 | [1] |
| 3 | 4'-Chloroacetophenone | NH₄OAc | Ru(OAc)₂(C₃-TunePhos) | TFE | 92 | 95 | [1] |
| 4 | Acetophenone | p-Anisidine | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane + Ti(OⁱPr)₄, I₂ | DCM | >99 | 94 | [2] |
| 5 | 2-Acetylnaphthalene | p-Anisidine | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane + Ti(OⁱPr)₄, I₂ | DCM | >99 | 96 | [2] |
Experimental Protocol: Asymmetric Reductive Amination of Acetophenone
-
Catalyst System: Ru(OAc)₂(C₃-TunePhos)
-
Procedure: In a glovebox, a vial is charged with Ru(OAc)₂(C₃-TunePhos) (1 mol%), acetophenone (0.2 mmol), and ammonium acetate (0.4 mmol). 2,2,2-Trifluoroethanol (0.4 mL) is added, and the vial is placed in an autoclave. The autoclave is purged with hydrogen gas and then pressurized to 55 bar. The reaction is stirred at 80 °C for 24 hours. After cooling and careful depressurization, the reaction mixture is diluted with ethyl acetate and washed with saturated NaHCO₃ solution. The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting amine acetate salt is neutralized with a base (e.g., 1 M NaOH) and extracted with ethyl acetate. The combined organic layers are dried and concentrated to afford the chiral amine. The enantiomeric excess is determined by chiral HPLC analysis after derivatization (e.g., acylation).[1]
Logical Relationship: Asymmetric Reductive Amination
Caption: General workflow for asymmetric reductive amination of a prochiral ketone.
Biocatalytic Asymmetric Amination using Transaminases
Transaminases (TAs), particularly ω-transaminases (ω-TAs), are powerful biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. These enzymes utilize an amino donor to transfer an amino group to the ketone substrate.
Data Presentation: Transaminase-Catalyzed Synthesis of Chiral Amines
| Entry | Ketone Substrate | Amino Donor | Biocatalyst | Yield (%) | ee (%) | Reference |
| 1 | Acetophenone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 92.1 | >99 | [3] |
| 2 | Benzylacetone | L-Alanine | ω-TA from Vibrio fluvialis JS17 (whole cells) | 90.2 | >99 | [3] |
| 3 | Acetophenone | Isopropylamine | Engineered ω-TA | >99 | >99 | [4][5] |
Experimental Protocol: Synthesis of (S)-α-Methylbenzylamine using ω-Transaminase
-
Biocatalyst: Recombinant E. coli co-expressing ω-transaminase and acetolactate synthase.
-
Procedure: The reaction is carried out in a two-phase system. The aqueous phase (pH 8.0) contains the whole-cell biocatalyst, acetophenone, and L-alanine as the amino donor. The organic phase (e.g., ethyl acetate) serves as a solvent bridge to an acidic aqueous extraction solution (pH 3.0). The reaction mixture is incubated with shaking. The pyruvate co-product from L-alanine is removed by the co-expressed acetolactate synthase. The product, (S)-α-methylbenzylamine, is extracted into the acidic aqueous phase as its ammonium salt, which reduces product inhibition. After the reaction, the acidic aqueous phase is basified and the chiral amine is extracted with an organic solvent.[4][5]
Signaling Pathway: Transaminase Catalytic Cycle
Caption: The ping-pong bi-bi mechanism of a transaminase.
Synthesis from Prochiral Imines and Enamides
The asymmetric reduction of pre-formed prochiral imines and their derivatives, such as enamides, is a highly effective method for producing chiral amines.
Asymmetric Hydrogenation of Imines
Transition metal-catalyzed asymmetric hydrogenation of imines provides a direct route to α-chiral amines.
Data Presentation: Asymmetric Hydrogenation of Imines
| Entry | Imine Substrate | Catalyst System | H₂ Pressure | Yield (%) | ee (%) | Reference |
| 1 | N-(1-phenylethylidene)aniline | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 1000 psi | >99 | 94 | [2] |
| 2 | N-(naphthalen-2-ylmethylene)aniline | [Ir(COD)Cl]₂ / (S,S)-f-Binaphane | 1000 psi | >99 | 96 | [2] |
Asymmetric Hydrogenation of Enamides
Enamides are excellent substrates for asymmetric hydrogenation, leading to N-acylated chiral amines which can be subsequently deprotected.
Data Presentation: Asymmetric Hydrogenation of Enamides
| Entry | Enamide Substrate | Catalyst System | H₂ Pressure | Yield (%) | ee (%) | Reference |
| 1 | Methyl 2-acetamidoacrylate | (R,R)-Ph-BPE-CoCl₂ / Zn | 4 atm | >95 | 99 | [6][7] |
| 2 | Dehydro-levetiracetam | (R,R)-Ph-BPE-CoCl₂ / Zn | 4 atm | >95 | 99 | [6][7] |
Experimental Protocol: Asymmetric Hydrogenation of an Enamide
-
Catalyst System: (R,R)-Ph-BPE-CoCl₂ / Zn
-
Procedure: In a nitrogen-filled glovebox, a vial is charged with the enamide substrate (0.20 mmol), (R,R)-Ph-BPE-CoCl₂ (2 mol%), and zinc powder (20 mol%). Methanol (2 mL) is added, and the vial is placed in a high-pressure reactor. The reactor is sealed, removed from the glovebox, and pressurized with H₂ (4 atm). The reaction is stirred at room temperature for the specified time. Upon completion, the reactor is vented, and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the chiral N-acyl amine. The enantiomeric excess is determined by chiral HPLC.[6][7]
Synthesis from Alcohols
The conversion of alcohols to chiral amines represents a highly atom-economical approach as the starting material and product are at the same oxidation state.
Biocatalytic Hydrogen-Borrowing Cascades
This strategy employs a dual-enzyme system, typically an alcohol dehydrogenase (ADH) and an amine dehydrogenase (AmDH), in a redox-neutral cascade.
Data Presentation: Amination of Alcohols via Hydrogen-Borrowing Cascade
| Entry | Alcohol Substrate | Enzyme System | Conversion (%) | ee (%) | Reference |
| 1 | (S)-1-Phenylethanol | AA-ADH / Ph-AmDH | 95 | >99 (R) | [8][9] |
| 2 | (R)-1-Phenylethanol | LBv-ADH / Ph-AmDH | 93 | >99 (R) | [8][9] |
| 3 | rac-1-Phenylethanol | AA-ADH / LBv-ADH / Ph-AmDH | 81 | >99 (R) | [8][9] |
Experimental Protocol: Enzymatic Amination of (S)-1-Phenylethanol
-
Enzyme System: Alcohol dehydrogenase from Aromatoleum aromaticum (AA-ADH) and an engineered amine dehydrogenase (Ph-AmDH).
-
Procedure: In a reaction vessel, (S)-1-phenylethanol (20 mM) is dissolved in a buffer solution (e.g., ammonium formate, pH 8.5) containing NAD⁺ (1 mM). The reaction is initiated by the addition of AA-ADH and Ph-AmDH. The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the pH of the mixture is adjusted to acidic (e.g., pH 2) to protonate the amine and unreacted alcohol and ketone are extracted with an organic solvent. The aqueous layer is then basified (e.g., pH 12), and the chiral amine product is extracted with an organic solvent. The organic extracts are dried and concentrated to yield the pure chiral amine.[8][9]
Experimental Workflow: Hydrogen-Borrowing Cascade
Caption: Redox-neutral cascade for the conversion of an alcohol to a chiral amine.
Synthesis from Carboxylic Acids
Carboxylic acids can be converted to chiral amines with one fewer carbon atom through rearrangement reactions.
Curtius Rearrangement
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate. The isocyanate can then be trapped with various nucleophiles to yield amines or their derivatives. A key advantage is the retention of stereochemistry at the migrating carbon.
Data Presentation: Chiral Amine Synthesis via Curtius Rearrangement
| Entry | Carboxylic Acid Substrate | Reagents | Product | Yield (%) | Reference |
| 1 | N-Boc-L-Alanine | 1. (COCl)₂, NaN₃; 2. heat; 3. H₂O | L-Alaninamide (after hydrolysis) | High | [1][3][10][11][12][13] |
| 2 | Chiral Carboxylic Acid | DPPA, t-BuOH, heat | Boc-protected Amine | Good | [1][3][10][11][12][13] |
| 3 | Chiral Carboxylic Acid | 1. EtO₂CCl, Et₃N; 2. NaN₃; 3. heat, BnOH | Cbz-protected Amine | Good | [11] |
Experimental Protocol: Curtius Rearrangement of a Carboxylic Acid
-
Reagents: Diphenylphosphoryl azide (DPPA), triethylamine, benzyl alcohol.
-
Procedure: To a solution of the chiral carboxylic acid (1.0 eq.) in an inert solvent (e.g., toluene), triethylamine (1.1 eq.) is added. The mixture is cooled to 0 °C, and diphenylphosphoryl azide (DPPA, 1.1 eq.) is added dropwise. The reaction is allowed to warm to room temperature and then heated to reflux until the evolution of nitrogen gas ceases. Benzyl alcohol (1.2 eq.) is then added, and reflux is continued until the isocyanate intermediate is fully consumed (monitored by IR spectroscopy). After cooling, the reaction mixture is diluted with an organic solvent and washed with aqueous base and brine. The organic layer is dried, concentrated, and the resulting Cbz-protected amine is purified by column chromatography.[3][11]
Signaling Pathway: Curtius Rearrangement
Caption: The reaction sequence of the Curtius rearrangement.
Conclusion
The synthesis of chiral amines is a mature field with a diverse array of methodologies available to the modern chemist. The choice of starting material and synthetic route depends on several factors, including the desired amine structure, required enantiopurity, scalability, and economic and environmental considerations. Asymmetric reductive amination of ketones and biocatalytic approaches using transaminases offer direct and efficient routes. Asymmetric hydrogenation of imines and enamides provides access to a wide range of chiral amines with high enantioselectivity. The hydrogen-borrowing cascade from alcohols is an elegant and atom-economical strategy. Finally, the Curtius rearrangement of carboxylic acids allows for the synthesis of amines with a truncated carbon skeleton while preserving stereochemical integrity. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the design and execution of synthetic routes to this critical class of molecules.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]
- 3. metaphactory [semopenalex.org]
- 4. Asymmetric synthesis of (S)-alpha-methylbenzylamine by recombinant Escherichia coli co-expressing omega-transaminase and acetolactate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. collaborate.princeton.edu [collaborate.princeton.edu]
- 8. Conversion of alcohols to enantiopure amines through dual enzyme hydrogen-borrowing cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conversion of alcohols to enantiopure amines through dual-enzyme hydrogen-borrowing cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Spectroscopic and Synthetic Aspects of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a derivative of 2,3-diaminopropanoic acid, an important chiral building block in synthetic organic chemistry, particularly in the synthesis of peptides and other biologically active molecules. The presence of two orthogonal amine protecting groups, Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), allows for selective deprotection and further functionalization, making it a versatile intermediate. This guide provides an overview of its predicted spectroscopic characteristics and a general workflow for its synthesis and analysis.
Compound Identification:
-
IUPAC Name: (S)-Methyl 2-(benzyloxycarbonylamino)-3-(tert-butoxycarbonylamino)propanoate
-
Chemical Formula: C17H24N2O6[1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structure and comparison with spectroscopic data of similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35 | m | 5H | Ar-H (Cbz) |
| ~5.5-5.7 | d | 1H | NH -Cbz |
| ~5.12 | s | 2H | -CH₂ -Ph (Cbz) |
| ~5.0-5.2 | br s | 1H | NH -Boc |
| ~4.4-4.6 | m | 1H | α-CH |
| ~3.75 | s | 3H | -OCH₃ |
| ~3.5-3.7 | m | 2H | β-CH₂ |
| 1.45 | s | 9H | -C(CH₃ )₃ (Boc) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170-172 | C =O (Ester) |
| ~156 | C =O (Cbz) |
| ~155 | C =O (Boc) |
| ~136 | Ar-C (Cbz, quaternary) |
| ~128.5 | Ar-C H (Cbz) |
| ~128.2 | Ar-C H (Cbz) |
| ~128.0 | Ar-C H (Cbz) |
| ~80 | -C (CH₃)₃ (Boc) |
| ~67 | -C H₂-Ph (Cbz) |
| ~55 | α-C H |
| ~52 | -OC H₃ |
| ~42 | β-C H₂ |
| ~28 | -C(C H₃)₃ (Boc) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3300 | N-H Stretch (Amide) |
| ~3050 | C-H Stretch (Aromatic) |
| ~2980 | C-H Stretch (Aliphatic) |
| ~1745 | C=O Stretch (Ester) |
| ~1715 | C=O Stretch (Cbz Urethane) |
| ~1690 | C=O Stretch (Boc Urethane) |
| ~1520 | N-H Bend (Amide II) |
| ~1250, 1160 | C-O Stretch (Ester and Carbonate) |
| ~700-750 | C-H Bend (Aromatic) |
Table 4: Predicted Mass Spectrometry (ESI-MS) Data
| m/z | Ion Assignment |
| 369.16 | [M+H]⁺ |
| 391.14 | [M+Na]⁺ |
| 313.14 | [M-C₄H₈+H]⁺ (Loss of isobutene from Boc) |
| 269.11 | [M-Boc+H]⁺ |
| 233.10 | [M-Cbz+H]⁺ |
Experimental Protocols
The following are standard experimental protocols for obtaining the spectroscopic data for a novel compound such as this compound.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on the same instrument operating at 100 MHz for carbon. Use a proton-decoupled sequence. A 45-degree pulse width, a 2-second relaxation delay, and a sufficient number of scans (typically 1024 or more) are required to achieve a good signal-to-noise ratio.
3.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal. For a liquid or oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap). Infuse the sample solution directly into the source. Acquire the spectrum in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts.
Synthetic and Characterization Workflow
The synthesis of a protected amino acid derivative like this compound typically involves a multi-step sequence starting from a suitable chiral precursor. The following diagram illustrates a general workflow for its synthesis and subsequent spectroscopic characterization.
References
Commercial Availability and Synthetic Strategies for Orthogonally Protected Diaminopropanoates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for orthogonally protected diaminopropanoate (Dap) derivatives. These non-proteinogenic amino acids are crucial building blocks in peptide chemistry and drug discovery, enabling the precise introduction of chemical modifications, conformational constraints, and branching in peptides and other biomolecules.
Commercial Availability
A variety of orthogonally protected diaminopropanoic acid derivatives are commercially available from several suppliers, facilitating their direct use in research and development. The most common derivatives feature the fluorenylmethyloxycarbonyl (Fmoc) group for α-amino protection and the tert-butyloxycarbonyl (Boc) group for β-amino protection, or vice versa. These protecting groups are orthogonal, meaning they can be selectively removed under different conditions.
Below is a summary of commercially available protected Dap derivatives from various suppliers.
| Product Name | Supplier(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Notes |
| Fmoc-L-Dap(Boc)-OH | RayBiotech, Activotec, ChemPep, BLD Pharm, Aapptec | 162558-25-0 | C₂₃H₂₆N₂O₆ | 426.5 | ≥98% | For research use only.[1][2][3][4][5] |
| Boc-Dap(Fmoc)-OH | Sigma-Aldrich, Bachem, Aapptec | 122235-70-5 | C₂₃H₂₆N₂O₆ | 426.46 | ≥98.0% (HPLC) | Suitable for Boc solid-phase peptide synthesis.[6][7] |
Synthetic Strategies and Experimental Protocols
The synthesis of orthogonally protected diaminopropanoates is essential for applications requiring custom protecting group schemes or for large-scale production. Two primary synthetic routes have been reported, starting from commercially available protected amino acids: one utilizing a reductive amination approach from serine and another employing a Curtius rearrangement from aspartic acid.
Synthesis via Reductive Amination of a Serine Derivative
This strategy involves the conversion of a protected serine derivative into an aldehyde, followed by reductive amination to introduce the second amino group. The chirality of the starting serine is preserved throughout the synthesis.[8][9]
Experimental Protocol: Synthesis of Nα-Fmoc-Nβ-Boc-L-Diaminopropanoic Acid Methyl Ester from Nα-Fmoc-O-tert-butyl-D-serine [9]
-
Weinreb Amide Formation: Nα-Fmoc-O-tert-butyl-D-serine is reacted with N,O-dimethylhydroxylamine hydrochloride to form the corresponding Weinreb-Nahm amide. This reaction typically proceeds in high yield (e.g., 94%) without the need for chromatographic purification.[9]
-
Reduction to Aldehyde: The Weinreb amide is reduced using a mild reducing agent like LiAlH₄ to yield the α-amino aldehyde. This step also generally results in high yields (e.g., 92%) and can often be used in the next step without purification.[9]
-
Reductive Amination: The aldehyde is subjected to reductive amination with a primary amine or sulfonamide in the presence of a Lewis acid such as titanium(IV) isopropoxide (Ti(OⁱPr)₄).[8][9]
-
Oxidation to Carboxylic Acid: The resulting alcohol from the reductive amination step is oxidized under mild conditions to form the carboxylic acid, completing the diaminopropanoic acid backbone.[9]
-
Esterification: The carboxylic acid can then be methylated to yield the fully protected L-Dap methyl ester.[9]
Synthesis via Curtius Rearrangement of an Aspartic Acid Derivative
An alternative and efficient route to orthogonally protected diaminopropionic acid involves a Curtius rearrangement of a protected aspartic acid derivative. This method is cost-effective and suitable for solid-phase peptide synthesis.[10][11][12]
Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid from N(α)-Boc-Asp(OBn)-OH [11][12]
-
Acyl Azide Formation: N(α)-Boc-Asp(OBn)-OH is dissolved in an anhydrous solvent like toluene with triethylamine. Diphenylphosphoryl azide (DPPA) is then added to form the acyl azide.
-
Curtius Rearrangement: The reaction mixture is carefully heated to promote the Curtius rearrangement of the acyl azide to an isocyanate intermediate.
-
Trapping of Isocyanate: The isocyanate is then trapped with benzyl alcohol to form the Cbz-protected β-amino group.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired orthogonally protected diaminopropionic acid.
Applications in Peptide Synthesis
Orthogonally protected diaminopropanoates are instrumental in solid-phase peptide synthesis (SPPS) for creating peptides with complex architectures. The ability to selectively deprotect one of the amino groups allows for side-chain modification, cyclization, and the synthesis of branched peptides.[13][14][15]
The general workflow for incorporating a protected Dap derivative into a peptide sequence via Fmoc-based SPPS is as follows:
References
- 1. raybiotech.com [raybiotech.com]
- 2. Fmoc-L-Dap(Boc)-OH - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
- 3. chempep.com [chempep.com]
- 4. 162558-25-0|Fmoc-Dap(Boc)-OH|BLD Pharm [bldpharm.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. shop.bachem.com [shop.bachem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 14. biosynth.com [biosynth.com]
- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Peptide Synthesis: A Practical Guide to Cbz and Boc Protection Strategies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving the desired sequence and purity of the final product. Among the arsenal of available protecting groups, the Carboxybenzyl (Cbz) and tert-Butyloxycarbonyl (Boc) groups have long been fundamental tools for the temporary masking of amine functionalities. This document provides a detailed overview of the application of Cbz and Boc protecting groups in peptide synthesis, complete with experimental protocols, comparative data, and visual workflows to guide researchers in their synthetic endeavors.
The choice between Cbz and Boc protection hinges on the overall synthetic strategy, particularly the desired deprotection conditions and the presence of other sensitive functional groups within the peptide sequence. The orthogonality of these two groups—the ability to selectively remove one in the presence of the other—is a cornerstone of modern peptide chemistry, enabling the synthesis of complex and modified peptides.
A Comparative Overview of Cbz and Boc Protection
The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions. The Boc group is characteristically acid-labile, readily removed by moderately strong acids like trifluoroacetic acid (TFA). In contrast, the Cbz group is stable to acidic conditions but is susceptible to cleavage by catalytic hydrogenolysis. This fundamental difference in lability allows for their orthogonal application in complex synthetic schemes.
| Property | Carboxybenzyl (Cbz) | tert-Butyloxycarbonyl (Boc) |
| Protecting Reagent | Benzyl Chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Protection Conditions | Basic (e.g., NaHCO₃, NaOH) | Basic (e.g., TEA, DIEA) or neutral |
| Stability | Stable to mild acids and bases | Stable to bases and catalytic hydrogenolysis |
| Deprotection Conditions | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH) | Moderate to Strong Acids (TFA, HCl) |
| Primary Application | Solution-phase peptide synthesis | Solid-phase peptide synthesis (SPPS), Solution-phase synthesis |
Chemical Structures and Protection Mechanisms
The introduction of Cbz and Boc groups onto the N-terminus of an amino acid proceeds via nucleophilic acyl substitution. The lone pair of the amino group attacks the electrophilic carbonyl carbon of the protecting reagent, leading to the formation of a stable carbamate.
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the protection and deprotection of amino acids using Cbz and Boc strategies, as well as a protocol for solid-phase peptide synthesis (SPPS) using the Boc methodology.
Cbz Protection of an Amino Acid (Solution-Phase)
This protocol describes a general method for the N-protection of an amino acid using benzyl chloroformate under aqueous basic conditions.[1][2]
Materials:
-
Amino Acid
-
Sodium Bicarbonate (NaHCO₃)
-
Benzyl Chloroformate (Cbz-Cl)
-
Tetrahydrofuran (THF)
-
Water
-
Diethyl Ether
-
Hydrochloric Acid (HCl)
Procedure:
-
Dissolve the amino acid (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution while stirring.[1]
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Perform a work-up by washing the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.
-
Acidify the aqueous layer to a pH of 2-3 with 1 M HCl, which will precipitate the Cbz-protected amino acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Cbz Deprotection
Method 1: Catalytic Hydrogenolysis [1]
Materials:
-
Cbz-protected amino acid or peptide
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or other suitable solvent
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the Cbz-protected compound in methanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr apparatus) until the reaction is complete (monitored by TLC).
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent under reduced pressure to obtain the deprotected product.
Method 2: Using Hydrogen Bromide in Acetic Acid [1]
Materials:
-
Cbz-protected peptide
-
33% Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether
Procedure:
-
Dissolve the Cbz-protected peptide in a 33% solution of HBr in acetic acid.
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Add diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Isolate the precipitate by filtration or decantation.
-
Wash the solid with diethyl ether and dry to obtain the deprotected peptide hydrobromide salt.[1]
Boc Protection of an Amine (General Protocol)
This protocol is a widely used and generally applicable method for a broad range of primary and secondary amines using di-tert-butyl dicarbonate.[3]
Materials:
-
Amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the amine (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) to the stirring amine solution. The Boc₂O can be added neat or as a solution in the reaction solvent.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to afford the crude Boc-protected amine.
-
Purify the product by column chromatography on silica gel if necessary.
Boc Deprotection
Method 1: Using Trifluoroacetic Acid (TFA) in Solid-Phase Peptide Synthesis (SPPS) [4][5]
Materials:
-
Boc-protected peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Isopropanol (IPA)
Procedure:
-
Swell the Boc-protected peptide-resin in DCM for 15-30 minutes in the reaction vessel.[5]
-
Drain the DCM.
-
Add a solution of 25-50% TFA in DCM to the resin.[5]
-
Perform a pre-wash by agitating the resin with the TFA/DCM solution for 5 minutes.[4]
-
Drain the solution and add a fresh solution of 25-50% TFA in DCM.
-
Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[4]
-
Drain the TFA/DCM solution.
-
Wash the resin with DCM and isopropanol (IPA) to remove residual TFA.[4]
Method 2: Using Hydrogen Chloride (HCl) in Dioxane (Solution-Phase) [5]
Materials:
-
Boc-protected peptide or amino acid
-
4 M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (cold) for precipitation
Procedure:
-
Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.
-
Add 4 M HCl in dioxane to the solution (typically 5-10 equivalents of HCl per equivalent of Boc-protected compound).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess HCl in vacuo to yield the hydrochloride salt of the deprotected amine. The free amine can be obtained by neutralization with a base.
Solid-Phase Peptide Synthesis (SPPS) using the Boc Strategy
Boc/Bzl solid-phase peptide synthesis (SPPS) is a classical and robust method for the chemical synthesis of peptides.[6] It relies on the use of the acid-labile Boc group for temporary Nα-protection and more acid-stable benzyl-based groups for the semi-permanent protection of reactive amino acid side chains.[5] The synthesis is carried out on an insoluble solid support (resin), which facilitates the removal of excess reagents and by-products by simple filtration and washing.[4]
Detailed Boc-SPPS Cycle Protocol
This protocol outlines a single coupling cycle in a manual Boc-SPPS synthesis.
1. Resin Preparation:
-
Place the desired amount of resin (e.g., Merrifield resin for peptide acids, MBHA resin for peptide amides) in a reaction vessel.[4]
-
Swell the resin in dichloromethane (DCM) for 30-60 minutes with gentle agitation.[4]
-
Drain the solvent by filtration.
2. Nα-Boc Deprotection:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.[4]
-
Agitate the resin with the TFA/DCM solution for 1-2 minutes for a pre-wash, then drain.
-
Add a fresh portion of 50% TFA/DCM and agitate for 15-25 minutes to ensure complete deprotection.[4][7]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM and then isopropanol (IPA) to remove residual TFA.[4]
3. Neutralization:
-
Wash the resin with a solution of 5-10% diisopropylethylamine (DIEA) in DCM or DMF to neutralize the N-terminal ammonium trifluoroacetate salt.
-
Agitate for 1-2 minutes and drain.
-
Repeat the neutralization step.
-
Wash the resin with DCM and/or DMF to remove the excess base and its salt.[4]
4. Amino Acid Coupling:
-
Dissolve 2-4 equivalents of the next Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HOBt) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Add 4-6 equivalents of a base, typically DIEA, to initiate the coupling reaction.[4]
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Drain the coupling solution and wash the resin with DMF and DCM.
This cycle is repeated until the desired peptide sequence is assembled.
5. Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, the peptide is cleaved from the resin with the simultaneous removal of the side-chain protecting groups.
-
This is typically achieved using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][6]
-
A "cleavage cocktail" containing scavengers (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT) is often used to trap reactive cations generated during deprotection.[4]
-
The crude peptide is precipitated with cold diethyl ether, collected, washed, and dried.
-
The final peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[4]
Quantitative Data Summary
The efficiency of protection and deprotection reactions is critical for the overall yield and purity of the synthesized peptide. The following tables summarize typical reaction conditions and reported yields for Cbz and Boc protection and deprotection.
Table 1: Cbz Protection and Deprotection
| Step | Reagents | Solvent | Time | Temperature | Typical Yield |
| Protection | Benzyl Chloroformate, NaHCO₃ | THF/Water | 2-3 hours | 0 °C to RT | 86-91% (for Cbz-Glycine)[8] |
| Deprotection (Hydrogenolysis) | H₂, 10% Pd/C | Methanol | 1-12 hours | Room Temp. | High to Quantitative |
| Deprotection (HBr/AcOH) | 33% HBr in Acetic Acid | Acetic Acid | 20 minutes | Room Temp. | High to Quantitative[1] |
Table 2: Boc Protection and Deprotection
| Step | Reagents | Solvent | Time | Temperature | Typical Yield |
| Protection | Boc₂O, TEA | THF or DCM | 2-12 hours | Room Temp. | >95%[3] |
| Deprotection (TFA) | 25-50% TFA | DCM | 20-30 minutes | Room Temp. | Quantitative[4] |
| Deprotection (HCl) | 4M HCl in Dioxane | Dioxane | 30 min - 2 hours | Room Temp. | High to Quantitative[5] |
Conclusion
Both Cbz and Boc protecting groups are invaluable tools in the synthesis of peptides. The choice between them is dictated by the specific requirements of the synthetic route, including the desired deprotection strategy and the chemical nature of the target peptide. The Boc strategy, particularly in the context of SPPS, offers a robust and well-established methodology for the routine synthesis of peptides. The Cbz group, while historically significant in solution-phase synthesis, continues to be a valuable option, especially when orthogonality to acid-labile protecting groups is required. A thorough understanding of the chemistries and protocols associated with these protecting groups is essential for any researcher involved in the art and science of peptide synthesis.
References
Application Notes and Protocols for the Selective Boc Deprotection of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis and the development of complex organic molecules, the use of protecting groups is essential for the selective modification of functional groups. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are two of the most widely used protecting groups for amines. A key strategy in multi-step synthesis is the orthogonal deprotection of these groups. The Boc group is known for its lability under acidic conditions, while the Cbz group is stable to acid but can be removed by catalytic hydrogenation. This difference in reactivity allows for the selective removal of the Boc group in the presence of a Cbz group, a crucial step in the synthesis of compounds such as (S)-Methyl 2-N-Cbz-3-amino-propanoate.
This document provides detailed application notes on the conditions for the selective Boc deprotection of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate to yield its corresponding amine salt.
Chemical Transformation
The selective deprotection of the Boc group from this compound is typically achieved using strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an anhydrous organic solvent. The reaction proceeds via protonation of the Boc group, followed by the elimination of isobutylene and carbon dioxide to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.
Data Presentation: Comparison of Boc Deprotection Conditions
The selection of the deprotection method depends on the substrate's sensitivity to acidic conditions and the desired final salt form. The following table summarizes common conditions for selective Boc deprotection.
| Deprotection Method | Reagent(s) | Solvent(s) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% TFA | Dichloromethane (DCM) | 0 to Room Temp. | 0.5 - 2 | >90 | A standard and highly effective method.[1][2] TFA is volatile and corrosive, requiring careful handling.[3] The product is obtained as the trifluoroacetate salt. |
| Hydrogen Chloride (HCl) | 4 M HCl solution | 1,4-Dioxane or Ethyl Acetate | Room Temp. | 1 - 4 | >90 | Yields the hydrochloride salt directly, which can be advantageous for purification and stability.[4] Dioxane is a suspected carcinogen and should be handled with appropriate safety precautions. |
| Oxalyl Chloride in Methanol | Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 | up to 90 | A milder alternative to strong acids, potentially suitable for acid-sensitive substrates.[5] |
| Thermal Deprotection | Heat | Methanol or Trifluoroethanol | 120 - 240 | 0.5 - 1 | Variable | A method that avoids the use of strong acids, suitable for certain substrates.[6] The efficiency can be solvent and temperature-dependent. |
Experimental Protocols
The following is a detailed protocol for the selective Boc deprotection of this compound using trifluoroacetic acid in dichloromethane, a widely adopted and effective method.
Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to make an approximately 0.1-0.2 M solution.
-
Addition of TFA: Cool the solution to 0 °C using an ice bath. To the stirred solution, slowly add trifluoroacetic acid (TFA) (5-10 eq). A common reaction cocktail is a 20-50% solution of TFA in DCM.[1]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the deprotected product, (S)-Methyl 2-N-Cbz-3-aminopropanoate.
-
Note: The product can also be isolated as its trifluoroacetate salt by simply removing the solvent and excess TFA under reduced pressure after the reaction is complete, without the basic work-up.[2]
Experimental Workflow
The following diagram illustrates the general workflow for the selective Boc deprotection of this compound.
References
- 1. tdcommons.org [tdcommons.org]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-3-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)(methyl)amino)propanoic acid|BLD Pharm [bldpharm.com]
Application Notes and Protocols for Coupling Reactions with (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a valuable building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug discovery. This di-protected amino acid derivative offers orthogonal protection of its two amino groups, with the benzyloxycarbonyl (Cbz) group at the α-nitrogen and the tert-butyloxycarbonyl (Boc) group at the β-nitrogen. This orthogonal protection scheme allows for the selective deprotection and subsequent functionalization of either amino group, making it a versatile precursor for the synthesis of complex peptides, peptidomimetics, and other nitrogen-containing compounds.
These application notes provide detailed protocols for common coupling reactions involving this compound, focusing on amide bond formation. The protocols are based on well-established peptide coupling methodologies and are intended to serve as a guide for researchers in designing and executing their synthetic strategies.
Key Features of this compound
-
Orthogonal Protection: The Cbz and Boc protecting groups can be removed under different conditions. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Cbz group is typically removed by catalytic hydrogenation. This allows for selective manipulation of the two amino functionalities.
-
Chiral Integrity: The (S)-configuration at the α-carbon is crucial for the synthesis of stereochemically defined molecules.
-
Versatile Building Block: This compound can be used in both solution-phase and solid-phase synthesis to introduce a diaminopropanoic acid residue into a target molecule.
Data Presentation: Common Coupling Reagents and Conditions
The choice of coupling reagent is critical for achieving high yields and minimizing side reactions, such as racemization. Below is a summary of common coupling reagents and typical reaction conditions applicable for coupling a carboxylic acid to the deprotected amino group of this compound.
| Coupling Reagent | Additive | Base | Solvent | Typical Reaction Time | Typical Yield | Notes |
| Carbodiimides | ||||||
| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DIPEA (N,N-Diisopropylethylamine) | DCM, DMF | 4-12 h | 70-90% | Dicyclohexylurea (DCU) byproduct is insoluble and can be removed by filtration. |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt or HOAt (1-Hydroxy-7-azabenzotriazole) | DIPEA | DCM, DMF | 2-8 h | 75-95% | Water-soluble urea byproduct, facilitating easier workup. |
| Onium Salts | ||||||
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIPEA | DMF | 1-4 h | 85-98% | Fast and efficient coupling with low racemization. |
| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | - | DIPEA | DMF | 1-4 h | 90-99% | Generally more effective than HBTU, especially for hindered couplings. |
| Phosphonium Salts | ||||||
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | - | DIPEA | DMF | 2-6 h | 80-95% | Effective for solid-phase and solution-phase synthesis. |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the N-Boc protecting group to liberate the β-amino group for subsequent coupling reactions.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (10 mL per mmol of substrate) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product, (S)-Methyl 2-N-Cbz-3-aminopropanoate.
Application Notes and Protocols: The Strategic Use of Protected 2,3-Diaminopropanoic Acid Derivatives in Natural Product Synthesis
Introduction
(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a chiral building block derived from L-2,3-diaminopropanoic acid (L-Dap). L-Dap and its derivatives are crucial components in a variety of natural products and are invaluable tools in the development of synthetic drugs and peptides.[1][2] The orthogonal protection of the two amino groups, with Carboxybenzyl (Cbz) at the α-position and tert-Butoxycarbonyl (Boc) at the β-position, allows for selective deprotection and subsequent functionalization. This feature makes such derivatives highly versatile synthons for the controlled assembly of complex molecules, including peptide antibiotics and siderophores.[3] While direct synthesis examples for this compound are not extensively documented in publicly available literature, its utility can be inferred from the widespread application of similarly protected diaminopropanoic acid derivatives.
Application in Natural Product Scaffolds
Orthogonally protected 2,3-diaminopropanoic acid derivatives are key intermediates in the synthesis of numerous biologically active compounds. They form the backbone of molecules like the antitumor antibiotics bleomycins, which feature a L-Dap amide at the N-terminus of their structure.[2] Furthermore, these building blocks are employed in the synthesis of matrix metalloprotease inhibitors and have been used to study protein structure and function.[2][4] The ability to selectively unmask one of the two amine functionalities is paramount in the stepwise construction of peptide chains or the attachment of complex side chains, which is a common strategy in the total synthesis of natural products.
Strategic Advantages of Orthogonal Protection
The combination of Cbz and Boc protecting groups on a diaminopropanoic acid scaffold offers significant strategic advantages in multi-step synthesis:
-
Selective Deprotection: The Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), leaving the Cbz group intact. Conversely, the Cbz group is readily cleaved by hydrogenolysis, preserving the Boc group. This orthogonality is fundamental for directing reactivity at either the α- or β-amino group.
-
Peptide Synthesis: In solid-phase or solution-phase peptide synthesis, the α-amino group is typically protected with a base-labile group like Fmoc, or in this conceptual case, the Cbz group could be part of a fragment for solution-phase coupling. The β-amino group, protected with the acid-labile Boc group, can be deprotected at a later stage to introduce branching or cyclization points.
-
Versatility in Functionalization: Once deprotected, the free amino group can be acylated, alkylated, or used in a variety of other transformations to build up the target natural product's molecular complexity.
Synthesis of Orthogonally Protected Diaminopropanoic Acid Derivatives
An efficient and cost-effective method for synthesizing orthogonally protected 2,3-diaminopropanoic acid involves a Curtius rearrangement of a protected aspartic acid derivative.[4][5] This approach provides a reliable route to enantiomerically pure Nα-protected, Nβ-protected diaminopropionic acid.
Experimental Protocol: Synthesis of N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid (A Representative Example)
This protocol is adapted from a reported synthesis of a similarly protected diaminopropionic acid derivative and illustrates a general strategy.[4][5]
Table 1: Reagents and Materials
| Reagent/Material | Purpose |
| N(α)-Boc-Asp(OBn)-OH | Starting material |
| Diphenylphosphoryl azide (DPPA) | Azide formation for Curtius rearrangement |
| Triethylamine (TEA) | Base |
| Toluene | Solvent |
| Benzyl alcohol | Trapping agent for the isocyanate intermediate |
| Dioxane | Solvent |
| Sodium bicarbonate (sat. aq. soln.) | Aqueous workup |
| Ethyl acetate | Extraction solvent |
| Magnesium sulfate (anhydrous) | Drying agent |
| Silica gel | Chromatography stationary phase |
Procedure:
-
Acyl Azide Formation: To a solution of N(α)-Boc-Asp(OBn)-OH (1.0 equiv) in anhydrous toluene at 0 °C, add triethylamine (1.1 equiv) followed by the dropwise addition of diphenylphosphoryl azide (1.1 equiv).
-
Curtius Rearrangement: Allow the reaction mixture to warm to room temperature and then heat to 80 °C. The progress of the rearrangement can be monitored by the evolution of nitrogen gas.
-
Isocyanate Trapping: After the rearrangement is complete (typically 2-3 hours), cool the mixture to room temperature and add benzyl alcohol (1.5 equiv). Heat the reaction mixture to 80 °C overnight to ensure complete trapping of the isocyanate.
-
Workup and Extraction: Cool the reaction mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid derivative.
Table 2: Summary of Yields for a Representative Synthesis
| Step | Product | Reported Yield |
| Curtius Rearrangement/Trapping | N(α)-Boc-N(β)-Cbz-2,3-diaminopropionic acid derivative | ~80-90% |
Yields are approximate and based on literature for analogous compounds.[4][5]
Visualization of Synthetic Pathways and Workflows
Caption: Synthetic route via Curtius rearrangement.
Caption: Workflow for selective functionalization.
While direct literature precedents for the application of this compound in natural product synthesis are sparse, the strategic importance of orthogonally protected 2,3-diaminopropanoic acid derivatives is well-established. The synthetic accessibility of these building blocks, coupled with the ability to selectively deprotect and functionalize the α- and β-amino groups, makes them powerful tools for the synthesis of complex peptides and natural products. The protocols and workflows described provide a framework for the effective utilization of this class of compounds in contemporary synthetic organic chemistry.
References
- 1. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
Application Note & Protocol: Selective N-Alkylation of (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate
Introduction
The selective modification of amino acid derivatives is a cornerstone of modern drug discovery and peptide chemistry. (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate is a valuable chiral building block possessing two orthogonally protected amino groups. The ability to selectively alkylate one of these nitrogen atoms opens avenues for the synthesis of novel peptide mimics, constrained peptides, and complex molecular scaffolds with tailored biological activities. This application note provides a detailed protocol for the selective N-alkylation of the Cbz-protected amine in (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate. The presented method utilizes a strong base to facilitate deprotonation of the less sterically hindered and more acidic N-H of the Cbz-carbamate, followed by quenching with an electrophilic alkylating agent.
Materials and Methods
Materials
-
(S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Alkyl Halide (e.g., Methyl Iodide, Benzyl Bromide)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Experimental Protocol
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet was charged with (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate (1.0 eq).
-
Dissolution: The starting material was dissolved in anhydrous THF (0.1 M concentration).
-
Deprotonation: The solution was cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq, 60% dispersion in mineral oil) was added portion-wise over 10 minutes. The reaction mixture was stirred at 0 °C for 30 minutes, allowing for the deprotonation of the Cbz-protected nitrogen.
-
Alkylation: The alkylating agent (e.g., methyl iodide, 1.5 eq) was added dropwise to the reaction mixture at 0 °C. The reaction was then allowed to warm to room temperature and stirred for 4-16 hours. Reaction progress was monitored by TLC.
-
Quenching: Upon completion, the reaction was carefully quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: The aqueous layer was extracted with ethyl acetate (3 x 20 mL).
-
Washing: The combined organic layers were washed with water and brine, then dried over anhydrous MgSO₄.
-
Purification: The solvent was removed under reduced pressure, and the crude product was purified by flash column chromatography on silica gel to afford the desired N-alkylated product.
Results
The selective N-alkylation of (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate was successfully performed using the described protocol. The reaction showed good yields and high selectivity for the alkylation of the Cbz-protected nitrogen. The results with various alkylating agents are summarized in the table below.
| Entry | Alkylating Agent | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Methyl Iodide | 6 | 85 | >98 |
| 2 | Ethyl Bromide | 8 | 82 | >97 |
| 3 | Benzyl Bromide | 12 | 78 | >98 |
| 4 | Allyl Bromide | 5 | 88 | >97 |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow and the proposed reaction pathway for the selective N-alkylation.
Caption: Experimental workflow for the N-alkylation protocol.
Caption: Proposed reaction pathway for selective N-alkylation.
Discussion
The selectivity of the N-alkylation is attributed to the greater acidity of the N-H proton of the Cbz-carbamate compared to the Boc-carbamate in this specific substrate, facilitating its preferential deprotonation by sodium hydride. The use of anhydrous conditions is crucial to prevent the quenching of the strong base. The reaction proceeds cleanly with a range of alkyl halides, demonstrating the versatility of this protocol for introducing diverse functionalities.
Conclusion
This application note provides a robust and reproducible protocol for the selective N-alkylation of (S)-Methyl 2-N-Cbz-3-N-Boc-diaminopropanoate. The methodology is straightforward and high-yielding, making it a valuable tool for medicinal chemists and researchers in the field of peptide science. The ability to selectively introduce alkyl groups at the N-2 position of this diaminopropanoate derivative expands its utility as a versatile building block for the synthesis of complex, biologically active molecules.
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) Utilizing Protected Amino Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of protected amino acids in solid-phase peptide synthesis (SPPS), a cornerstone technique for the chemical synthesis of peptides. Detailed protocols for the most common SPPS strategies, quantitative data for optimizing synthesis parameters, and troubleshooting guidance are included to facilitate the efficient and high-purity synthesis of peptides for research, therapeutic, and diagnostic applications.
Introduction to Solid-Phase Peptide Synthesis and the Role of Protected Amino Acids
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the routine synthesis of complex peptide sequences.[1] The fundamental principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2] This approach simplifies the purification process at each step, as excess reagents and byproducts can be removed by simple filtration and washing.[2][3]
The success of SPPS is critically dependent on the use of protected amino acids .[3] Protecting groups are temporary chemical modifications of the reactive functional groups on amino acids, namely the α-amino group and any reactive side chains.[3][4] This protection is essential to prevent unwanted side reactions and to ensure that peptide bond formation occurs specifically between the desired carboxyl and amino groups in each step of the synthesis.[4]
The two most widely adopted strategies in SPPS are defined by the type of α-amino protecting group used: the acid-labile tert-butyloxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[5][6] The choice between these strategies depends on the specific peptide sequence, its intended application, and the scale of the synthesis.
Key Protecting Group Strategies in SPPS
The concept of orthogonality is central to protecting group strategies in SPPS.[4][6] An orthogonal protection scheme allows for the selective removal of one type of protecting group in the presence of others.[4] This enables the stepwise deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups, which are typically removed at the final cleavage step.[4]
Fmoc/tBu Strategy
The Fmoc/tBu strategy is the most commonly used method in modern SPPS due to its milder reaction conditions.[5]
-
α-Amino Protection: The Fmoc group is stable to acidic conditions but is readily removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[4][7]
-
Side-Chain Protection: Side chains are protected with acid-labile groups, such as tert-butyl (tBu), trityl (Trt), and tert-butyloxycarbonyl (Boc).[8] These groups are stable to the basic conditions used for Fmoc removal.
-
Cleavage: The final cleavage of the peptide from the resin and the removal of side-chain protecting groups are performed simultaneously using a strong acid, most commonly trifluoroacetic acid (TFA) in the presence of scavengers.[4]
Boc/Bzl Strategy
The Boc/Bzl strategy is the classical approach to SPPS and remains valuable for the synthesis of long or challenging sequences.[5]
-
α-Amino Protection: The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[4][9]
-
Side-Chain Protection: Side-chain protecting groups are typically benzyl (Bzl)-based and are stable to the conditions used for Boc removal.[4]
-
Cleavage: Final cleavage and deprotection require a very strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[4][9]
Quantitative Data for SPPS Optimization
The efficiency of each step in SPPS directly impacts the final yield and purity of the target peptide. The following tables summarize key quantitative data to aid in the optimization of your synthesis protocols.
Comparison of Fmoc and Boc Strategies for Hydrophobic Peptides
The synthesis of hydrophobic peptides is often challenging due to on-resin aggregation. The choice of protecting group strategy can significantly influence the outcome.
| Synthesis Strategy | Peptide Sequence | Crude Yield (%) | Crude Purity (%) | Reference(s) |
| Standard Fmoc/tBu SPPS | Aβ(1-42) | 33 | Not Reported | [10] |
| Microwave-Assisted Fmoc/tBu SPPS | Aβ(1-42) | 87 | 67 | [10] |
| Boc/Bzl SPPS | General "Difficult Sequences" | Generally higher than Fmoc | Often higher for hydrophobic peptides | [5][10] |
Note: Data is a summary from multiple sources and direct head-to-head comparisons are limited.
Performance of Common Coupling Reagents in Fmoc-SPPS
The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization.
| Coupling Reagent | Class | Relative Reactivity | Key Advantages | Potential Issues |
| HATU | Uronium/Aminium | Very High | High coupling efficiency, fast kinetics, low racemization, effective for hindered amino acids.[11][12] | Higher cost, potential for guanidinylation of the N-terminus if used in excess.[11][12] |
| HBTU | Uronium/Aminium | High | Efficient and widely used for standard couplings.[1][13] | Less reactive than HATU, potential for guanidinylation.[13] |
| HCTU | Uronium/Aminium | Very High | Similar reactivity to HATU, often more cost-effective.[13] | Potential for side reactions similar to other uronium salts. |
| PyBOP | Phosphonium | High | Byproducts are non-carcinogenic, lower risk of guanidinylation compared to uronium salts.[1][13] | |
| DIC/Oxyma | Carbodiimide/Additive | High | Cost-effective, soluble byproduct (diisopropylurea) is easily washed away.[13] | Slower reaction kinetics compared to uronium/phosphonium reagents. |
This table summarizes expected performance based on known reactivity.
On-Resin vs. Solution-Phase Peptide Cyclization Yields
Peptide cyclization can be performed either while the peptide is attached to the resin (on-resin) or after cleavage (solution-phase). On-resin cyclization is often superior in terms of reaction time and minimizing dimerization/oligomerization.[14]
| Cyclization Method | Peptide Type | Cyclization Efficiency/Yield | Dimer/Oligomer Formation | Reference(s) |
| On-Resin Cyclization | Hexa- to dodecapeptides | ≥99.96% quantitative cyclization | <4% of sequences showed detectable dimers | [13] |
| Tetra- and pentapeptides | Considerably more difficult | Significant dimer and oligomer formation | [13] | |
| RGD-containing peptide | >95% relative efficiency | Not specified | [15] | |
| Solution-Phase Cyclization | Various peptides | Less likely to be complete compared to on-resin | Greater amounts of dimer and trimer formation | [14] |
Impact of Dipeptide Sequence on Diketopiperazine (DKP) Formation
Diketopiperazine formation is a common side reaction, especially with sequences containing Proline or Glycine, leading to chain termination.
| Dipeptide Sequence (N- to C-terminus) | Propensity for DKP Formation | Reference(s) |
| Gly-Pro | Very High | [10] |
| Pro-Pro | High | [10] |
| Val-Pro | High | [10] |
| Ala-Pro | High | [10] |
| Pro-Gly | Lower than Gly-Pro | [10] |
The rate of DKP formation is also influenced by solvent, temperature, and the presence of catalysts.[10][16]
Efficiency of Cleavage Cocktails for Fmoc-SPPS
The choice of cleavage cocktail is crucial for efficient peptide release and removal of side-chain protecting groups while minimizing side reactions.
| Cleavage Cocktail Composition | Target Peptides | Typical Crude Purity | Reference(s) |
| TFA/TIS/H₂O (95:2.5:2.5) | General purpose, for peptides without sensitive residues. | Sequence-dependent | [4] |
| Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) | Peptides with sensitive residues (Cys, Met, Trp). | High | [11] |
| TFA/EDT/TIS/H₂O | Cysteine-containing peptides. | High | [4] |
Crude purity is highly sequence-dependent.
Experimental Protocols
The following are detailed protocols for the manual solid-phase synthesis of peptides using the Fmoc and Boc strategies.
Protocol for Manual Fmoc-SPPS
This protocol outlines a single cycle of amino acid addition using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide or Wang resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagent (e.g., HATU, HBTU)
-
N,N-Diisopropylethylamine (DIEA)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Place the desired amount of resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for 30-60 minutes with gentle agitation. Drain the solvent.[17]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents), coupling reagent (e.g., HATU, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.[10]
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[13]
-
Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test (no blue color) indicates complete coupling.[13]
-
-
Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.[13]
-
Repeat Cycles: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.
-
Final Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and then dry the resin under a vacuum.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[4]
-
Centrifuge or filter to collect the crude peptide.
-
Wash the peptide pellet with cold diethyl ether to remove scavengers.
-
Dry the peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Protocol for Manual Boc-SPPS
This protocol outlines a single cycle of amino acid addition using the Boc/Bzl strategy.
Materials:
-
Boc-protected amino acids
-
Merrifield or MBHA resin
-
Dichloromethane (DCM)
-
50% (v/v) TFA in DCM
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagent (e.g., HBTU)
-
Cleavage reagent (e.g., Anhydrous HF or TFMSA) and appropriate scavengers
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30-60 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 1-2 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution and wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with a 5-10% solution of DIEA in DCM for 1-2 minutes.
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Boc-protected amino acid (2-4 equivalents) and a coupling reagent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.
-
Add the activated amino acid solution to the neutralized resin.
-
Add DIEA (4-6 equivalents) to initiate coupling.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor reaction completion with the Kaiser test.
-
-
Washing: After coupling, wash the resin with DCM and isopropanol.
-
Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid.
-
Final Cleavage and Deprotection:
-
Caution: HF and TFMSA are extremely hazardous and require specialized equipment and safety precautions.
-
Dry the peptide-resin thoroughly.
-
Perform the cleavage using the appropriate strong acid and scavenger cocktail in a dedicated apparatus.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide in cold diethyl ether.
-
Collect, wash, and dry the crude peptide.
-
Purify by RP-HPLC.
-
Visualization of SPPS Workflows and Concepts
Signaling Pathways and Experimental Workflows
Caption: General workflows for Fmoc and Boc solid-phase peptide synthesis cycles.
Caption: The principle of orthogonal protection in solid-phase peptide synthesis.
Caption: Workflow for on-resin peptide cyclization using orthogonal protecting groups.
Applications of Protected Amino Acids in Advanced Peptide Synthesis
The use of orthogonally protected amino acids is crucial for the synthesis of complex peptides with specialized functionalities.
Synthesis of Therapeutic Peptides
SPPS is the primary method for producing peptide-based therapeutics. The ability to incorporate non-natural amino acids and modifications, enabled by specific protecting group strategies, allows for the enhancement of therapeutic properties such as stability, bioavailability, and target affinity.
On-Resin Peptide Modification and Conjugation
Orthogonal protecting groups allow for the selective deprotection of a specific side chain on the resin-bound peptide, enabling site-specific modifications such as:
-
Labeling: Attachment of fluorescent dyes or biotin tags.
-
Pegylation: Covalent attachment of polyethylene glycol (PEG) to improve pharmacokinetic properties.
-
Lipidation: Introduction of fatty acids to enhance membrane association.
-
Peptide-Drug Conjugates (PDCs): Linkage of a cytotoxic drug to a targeting peptide.[8][17][19]
Synthesis of Cyclic Peptides
Cyclic peptides often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts.[13] On-resin cyclization is a powerful technique that relies on the selective deprotection of side chains (e.g., Asp/Glu and Lys/Orn) or the head-to-tail cyclization of the peptide backbone.[6][14][15]
References
- 1. bachem.com [bachem.com]
- 2. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. benchchem.com [benchchem.com]
- 14. Global Analysis of Peptide Cyclization Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives - American Chemical Society [acs.digitellinc.com]
- 17. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Total stepwise solid-phase synthesis of peptide–oligonucleotide conjugates using side-chain Boc/tBu protecting groups - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of Unnatural Amino Acids from Chiral Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of unnatural amino acids (UAAs) into peptides and proteins has emerged as a powerful tool in drug discovery, chemical biology, and materials science. These novel building blocks offer the ability to introduce unique chemical functionalities, conformational constraints, and metabolic stability, leading to enhanced therapeutic properties and novel biological activities. The stereoselective synthesis of UAAs is paramount, as the biological function is often highly dependent on the specific stereochemistry. This document provides detailed application notes and experimental protocols for the synthesis of unnatural amino acids from various chiral precursors, focusing on asymmetric, enzymatic, and chemo-enzymatic strategies.
Application Notes
The synthesis of enantiomerically pure unnatural amino acids is a significant challenge in organic synthesis. The use of chiral precursors provides a robust strategy to control the stereochemistry of the final product. Common chiral precursors include chiral aldehydes, ketones, imines, and derivatives of natural amino acids. The choice of precursor and synthetic route depends on the desired target UAA, scalability, and the required level of stereochemical purity.
Key Synthetic Strategies:
-
Asymmetric Synthesis using Chiral Auxiliaries: Chiral auxiliaries are temporarily incorporated into the substrate to direct a stereoselective transformation. After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral product. Nickel(II) complexes of Schiff bases derived from chiral ligands are effective for the asymmetric synthesis of α-amino acids.[1][2]
-
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to induce enantioselectivity in a reaction between a prochiral substrate and a reagent. This is a highly efficient method as only a substoichiometric amount of the chiral catalyst is required.[3][4] Methods include asymmetric hydrogenation, phase-transfer catalysis, and transition-metal-catalyzed cross-coupling reactions.[5][6][7][8]
-
Enzymatic and Chemo-enzymatic Synthesis: Biocatalysis offers unparalleled stereoselectivity and mild reaction conditions.[9][10] Enzymes such as transaminases, ammonia lyases, and dehydrogenases are widely used for the synthesis of chiral amino acids.[3][9][11] Chemo-enzymatic strategies combine the advantages of both chemical and enzymatic transformations to create efficient and stereoselective synthetic routes.[12][13]
Logical Workflow for UAA Synthesis from Chiral Precursors
Caption: General workflow for synthesizing unnatural amino acids from chiral precursors.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of α,α-Disubstituted Amino Acids via Alkylation of a Chiral Ni(II)-Complexed Schiff Base
This protocol describes the asymmetric synthesis of α,α-disubstituted amino acids using a chiral tridentate ligand to form a Ni(II) complex with a starting amino acid, followed by diastereoselective alkylation.[1]
Materials:
-
(S)-N-(2-benzoyl-4-chlorophenyl)-1-(diphenylmethyl)piperazine-2-carboxamide (chiral ligand)
-
Alanine
-
Potassium hydroxide (powdered)
-
Methanol
-
5-Iodopentene (alkylating agent)
-
tert-Butanol
-
Potassium tert-butoxide
-
Tetrabutylammonium iodide (n-Bu₄NI)
-
Hydrochloric acid (HCl)
Procedure:
-
Formation of the Ni(II) Complex:
-
In a round-bottom flask, dissolve the chiral ligand (1.0 eq) and alanine (1.1 eq) in methanol.
-
Add powdered potassium hydroxide (2.0 eq) to the solution.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
Cool the mixture to room temperature. The Ni(II) complex will precipitate.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum.
-
-
Asymmetric Alkylation:
-
Suspend the dried Ni(II) complex (1.0 eq) in tert-butanol.
-
Add 5-iodopentene (1.5 eq) and tetrabutylammonium iodide (0.1 eq).
-
Add potassium tert-butoxide (1.2 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with water and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Disassembly of the Complex and Isolation of the Amino Acid:
-
Dissolve the purified alkylated complex in a mixture of methanol and water.
-
Add concentrated hydrochloric acid and heat the mixture at 65 °C for 3 hours.
-
Cool the reaction to room temperature and extract with dichloromethane to remove the chiral ligand.
-
The aqueous layer containing the desired amino acid can be further purified by ion-exchange chromatography.
-
Synthetic Pathway for Asymmetric Alkylation
Caption: Key steps in the asymmetric alkylation of a chiral Ni(II) complex.
Protocol 2: Chemo-enzymatic Synthesis of Substituted Proline Derivatives
This protocol outlines a one-pot chemo-enzymatic synthesis of L-proline derivatives. An enzymatic oxidation is followed by an intramolecular condensation and a chemical reduction.[12]
Materials:
-
Starting amino acid with a δ-hydroxymethyl group
-
GriE enzyme (or a suitable oxidase/dehydrogenase)
-
Phosphate buffer (pH 7.5)
-
Ammonia borane complex
-
Hydrochloric acid (for workup)
-
Ethyl acetate (for extraction)
Procedure:
-
Enzymatic Oxidation and Cyclization:
-
In a reaction vessel, dissolve the starting amino acid (1.0 eq) in phosphate buffer (pH 7.5).
-
Add the GriE enzyme to the solution.
-
Incubate the reaction at 30 °C with gentle shaking until the starting material is consumed (monitor by TLC or LC-MS). The δ-carbonyl intermediate will spontaneously cyclize with the α-amino group to form a cyclic imine.
-
-
Chemical Reduction:
-
Once the imine formation is complete, add ammonia borane complex (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-6 hours, or until the reduction of the imine is complete.
-
-
Workup and Purification:
-
Acidify the reaction mixture with 1 M HCl to a pH of ~2.
-
Extract the aqueous layer with ethyl acetate to remove any non-polar impurities.
-
Adjust the pH of the aqueous layer to ~7 with a suitable base.
-
The product can be isolated and purified using ion-exchange chromatography.
-
Chemo-enzymatic Cascade for Proline Derivatives
Caption: A one-pot chemo-enzymatic synthesis of substituted L-proline.
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for the synthesis of unnatural amino acids using different chiral precursors and methodologies.
Table 1: Asymmetric Alkylation of Chiral Ni(II) Complexes [1]
| Entry | Starting Amino Acid | Alkylating Agent | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Alanine | 5-Iodopentene | 70 | 98 |
| 2 | Phenylalanine | Benzyl bromide | 65 | >99 |
| 3 | Leucine | Methyl iodide | 78 | 97 |
Table 2: Enantioselective Synthesis of β-Amino Acids via Organocatalysis [14][15]
| Entry | Aldimine Substrate | Nucleophile | Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | N-Sulfonyl benzaldimine | Fluoroacetic acid | HBTM-2 | 9:1 | 95 | 68 |
| 2 | N-Boc cinnamaldimine | Diethyl malonate | Chiral Thiourea | 15:1 | 92 | 85 |
| 3 | N-PMP furfuraldimine | Acetone | Proline | 10:1 | 99 | 75 |
Table 3: Biocatalytic Synthesis of Chiral Amines from Prochiral Ketones [16]
| Entry | Ketone Substrate | Enzyme | Amine Donor | Product Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Acetophenone | ω-Transaminase | Isopropylamine | 95 | >99 |
| 2 | 4-Phenyl-2-butanone | ω-Transaminase | Alanine | 88 | >99 |
| 3 | Methyl levulinate | ATA(S)@NITQ-2 | (S)-α-Methylbenzylamine | 98 | 99 |
These protocols and data provide a starting point for researchers to develop their own synthetic strategies for novel unnatural amino acids. The choice of chiral precursor, catalyst, and reaction conditions will ultimately determine the success of the synthesis in terms of yield and stereoselectivity. Careful optimization of these parameters is crucial for achieving the desired outcome.
References
- 1. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. qyaobio.com [qyaobio.com]
- 3. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Asymmetric Synthesis of Protected Unnatural α-Amino Acids via Enantioconvergent Nickel-Catalyzed Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01294H [pubs.rsc.org]
- 8. Chiral aldehyde catalysis enables direct asymmetric α-substitution reaction of N-unprotected amino acids with halohydrocarbons - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. One-pot chemoenzymatic syntheses of non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. digital.csic.es [digital.csic.es]
Troubleshooting & Optimization
Technical Support Center: Cbz Deprotection of Methyl Propanoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of Carboxybenzyl (Cbz or Z) protected methyl propanoate derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for Cbz deprotection, and what are its primary byproducts?
The most prevalent and generally clean method for Cbz group removal is catalytic hydrogenation.[1] This method typically employs a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The reaction is clean as the main byproducts are toluene and carbon dioxide, which are volatile and easily removed from the reaction mixture.[1]
Q2: What are the major side reactions to be aware of during Cbz deprotection?
The primary side reactions are dependent on the chosen deprotection method:
-
Catalytic Hydrogenation:
-
Over-reduction: Other functional groups in the molecule, such as alkenes, alkynes, nitro groups, and some aryl halides, can be reduced under hydrogenation conditions.[1]
-
N-Benzylation: If the reaction stalls or there is an insufficient supply of hydrogen, the intermediate imine can be reduced, leading to the formation of an N-benzyl byproduct.
-
-
Acid-Catalyzed Cleavage (e.g., HBr/AcOH):
-
Alkylation: The benzyl cation generated during the reaction can alkylate other nucleophilic functional groups within the substrate or the solvent.
-
Acylation: When using acetic acid as a solvent, the newly deprotected amine can be acetylated, forming an amide byproduct.[1]
-
-
Nucleophilic Cleavage (e.g., with thiols):
-
The primary byproduct is a benzylated thiol, which is generally less reactive than the byproducts of other methods.[1]
-
Q3: How do I choose the best Cbz deprotection method for my specific methyl propanoate derivative?
The selection of the deprotection method should be based on the functional groups present in your molecule:
-
For simple substrates without sensitive, reducible groups: Catalytic hydrogenation is often the best choice due to its high efficiency and clean byproducts.[1]
-
For substrates with reducible groups (e.g., double bonds, nitro groups): Consider non-reductive methods like acid-catalyzed cleavage or nucleophilic cleavage. Milder Lewis acid conditions can also be effective.
-
For substrates sensitive to strong acids: Avoid using HBr in acetic acid. Milder conditions or non-acidic methods like catalytic hydrogenation or nucleophilic cleavage are recommended.[1]
Troubleshooting Guide
Problem 1: My catalytic hydrogenation for Cbz deprotection is slow or incomplete.
-
Question: I am performing a Cbz deprotection via catalytic hydrogenation (H₂, Pd/C), but the reaction is very sluggish and does not go to completion. What are the possible causes and solutions?
-
Answer: Slow or incomplete catalytic hydrogenation is a common issue that can be attributed to several factors:
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers).
-
Solution: Ensure your starting material is highly pure and free from sulfur-containing impurities. If your substrate contains sulfur, consider an alternative deprotection method not prone to poisoning.
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and can decrease over time.
-
Solution: Use a fresh batch of a high-quality catalyst or increase the catalyst loading.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure may not be sufficient for complete conversion, especially for sterically hindered substrates.
-
Solution: Increase the hydrogen pressure, for example, to 50 psi or higher, using appropriate equipment.
-
-
Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
-
Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.
-
-
Problem 2: I am observing significant amounts of the N-benzyl side product.
-
Question: During the catalytic hydrogenation of my Cbz-protected methyl propanoate derivative, I am isolating a significant amount of the N-benzylated compound. How can I prevent this?
-
Answer: The formation of an N-benzyl side product typically occurs when the reaction stalls due to issues like catalyst poisoning or insufficient hydrogen.
-
Solution:
-
Ensure a continuous and sufficient supply of hydrogen throughout the reaction.
-
Use a fresh, active catalyst and ensure the starting material is free of catalyst poisons.
-
Consider using transfer hydrogenation with a hydrogen donor like ammonium formate, which can sometimes provide better selectivity.
-
-
Problem 3: My acid-catalyzed deprotection is leading to unwanted byproducts.
-
Question: I am using HBr in acetic acid for Cbz deprotection, but I am seeing byproducts that I suspect are from acetylation or degradation of other functional groups. What can I do?
-
Answer: Strong acidic conditions can lead to side reactions, especially with sensitive substrates.
-
Solution:
-
Use a non-nucleophilic acid/solvent system: Consider using HCl in a non-acetylating solvent like dioxane.
-
Employ milder Lewis acid conditions: Using a milder Lewis acid can be effective and compatible with a wider range of functional groups.
-
-
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods
| Deprotection Method | Reagents | Typical Conditions | Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH or EtOH, rt, 1-24 h | Mild, neutral pH, high yields, clean byproducts (toluene, CO₂).[1] | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst poisoning by sulfur; potential for N-benzylation.[1] |
| Transfer Hydrogenation | Ammonium formate, Pd/C | MeOH, reflux, 1-3 h | Avoids the use of flammable H₂ gas, making it safer. | Can still reduce some sensitive functional groups. |
| Acidic Cleavage | HBr in Acetic Acid (33%) | rt, 1-4 h | Effective for substrates incompatible with hydrogenation. | Harsh conditions; can cause side reactions like acetylation and degradation of acid-sensitive groups.[1] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base | DMAC, 75 °C | Good for highly sensitive substrates; orthogonal to reductive and acidic methods. | Requires heating; byproduct is a benzylated thiol.[1] |
Note: The yields and reaction times can vary significantly depending on the specific substrate and reaction scale. The information presented is based on general findings for N-Cbz protected amines and amino acid esters, as specific quantitative data for methyl propanoate derivatives is limited.
Table 2: Reported Yields for Cbz Deprotection of Various Amino Acid Derivatives
| Substrate Example | Deprotection Method | Reagents | Yield (%) |
| N-Cbz-aniline | Catalytic Hydrogenation | H₂, Pd/C | 98 |
| N-Cbz-L-phenylalanine | Catalytic Hydrogenation | H₂, Pd/C | >95 |
| N-Cbz protected peptides | Transfer Hydrogenation | Ammonium formate, Pd/C | >90 |
| N-Cbz aromatic amines | Transfer Hydrogenation | NaBH₄, Pd/C | 93-98[2] |
| N-Cbz-L-isoleucyl-L-alanine methyl ester | Transfer Hydrogenation | NaBH₄, Pd/C | 91[3] |
Experimental Protocols
Protocol 1: General Procedure for Cbz Deprotection by Catalytic Hydrogenation
-
Preparation: In a suitable reaction vessel, dissolve the Cbz-protected methyl propanoate derivative (1.0 equiv.) in a solvent such as methanol or ethyl acetate.
-
Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) to the solution. The catalyst amount can range from 10 to 20% by weight of the starting material.
-
Hydrogenation: Seal the reaction vessel, evacuate the air, and then backfill with hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is often sufficient. For larger scales or more challenging substrates, a Parr hydrogenator may be used.
-
Reaction: Vigorously stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.
Protocol 2: General Procedure for Cbz Deprotection using HBr in Acetic Acid
-
Preparation: Dissolve the Cbz-protected methyl propanoate derivative (1.0 equiv.) in 33% hydrogen bromide (HBr) in acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, the product can often be precipitated by the addition of anhydrous ether.
-
Isolation: Collect the precipitated product by filtration and wash with ether to remove residual reagents.
Mandatory Visualizations
Caption: Main and side reaction pathways in Cbz deprotection.
Caption: Troubleshooting workflow for incomplete catalytic hydrogenation.
References
Racemization during coupling of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Technical Support Center: Racemization During Peptide Coupling
Topic: Troubleshooting Racemization of (S)-Methyl 2-N-Cbz-3-N-Boc-2,3-diaminopropanoate
This guide provides troubleshooting advice and frequently asked questions for researchers encountering racemization during the coupling of (S)-Methyl 2-N-Cbz-3-N-Boc-2,3-diaminopropanoate and similar N-Cbz protected amino acid derivatives.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a problem in peptide synthesis?
A1: Racemization is the conversion of a single enantiomer (like your S-amino acid derivative) into an equal mixture of both enantiomers (S and R).[1] In drug development, the specific three-dimensional structure of a peptide is often critical for its biological activity. The introduction of the incorrect stereoisomer due to racemization can lead to a loss of potency, altered pharmacology, or the creation of diastereomeric impurities that are difficult to separate from the desired product.[2][3]
Q2: What is the primary mechanism for racemization of N-Cbz protected amino acids during coupling?
A2: The dominant mechanism for racemization during the coupling of N-Cbz protected amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[4][5][6][7] The activation of the carboxyl group makes the alpha-proton acidic. In the presence of a base, this proton can be abstracted, leading to the formation of the planar, achiral oxazolone ring. Subsequent attack by the amine component can occur from either face of the ring, resulting in a mixture of S and R products.[2][6] While direct abstraction of the alpha-proton by a base is another possible mechanism, oxazolone formation is considered the major pathway for urethane-protected amino acids like N-Cbz derivatives.[4][6][8]
Q3: Are N-Cbz protected amino acids particularly susceptible to racemization?
A3: While urethane-based protecting groups like Cbz, Boc, and Fmoc are known to suppress racemization compared to N-acyl groups (like Acetyl or Benzoyl), the risk is not eliminated.[6][7][9] The formation of the oxazolone intermediate is less favorable with urethane protecting groups, but it can still occur, especially under harsh conditions such as elevated temperatures, prolonged reaction times, or in the presence of strong bases.[1][9]
Q4: Which factors in my coupling reaction are most likely to increase racemization?
A4: Several factors can significantly increase the risk of racemization:
-
Base: The type of base, its strength (pKa), and its concentration are critical. Stronger bases and excess equivalents promote proton abstraction and subsequent racemization.[1][8]
-
Coupling Reagent: The choice of coupling reagent dictates the nature of the activated intermediate. Highly reactive intermediates can be more prone to forming the oxazolone.[2][4]
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.[1]
-
Solvent: The polarity of the solvent can influence reaction pathways. Polar aprotic solvents like DMF are common but can sometimes facilitate racemization.[10][11]
-
Pre-activation Time: Allowing the carboxylic acid to sit with the coupling reagent and base for an extended period before adding the amine component can lead to higher levels of the racemized oxazolone intermediate.[1]
Troubleshooting Guide
Issue: I am observing significant diastereomeric impurity in my product, suggesting racemization of the (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate has occurred.
Below are troubleshooting steps to minimize or eliminate racemization, ordered from most impactful to least.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Evaluate and Change the Base | The base is often the primary culprit in promoting racemization. Strong bases (e.g., DIEA, Triethylamine) readily abstract the α-proton.[8] | Primary Recommendation: Switch to a weaker, sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP).[8] Secondary Recommendation: Carefully control the stoichiometry. Use the minimum number of equivalents of base required for the reaction. |
| 2. Optimize Coupling Reagent & Additives | Carbodiimide reagents (e.g., DCC, DIC, EDC) can form highly reactive O-acylisourea intermediates that are prone to racemization.[4] Using additives forms a less reactive ester that minimizes this risk. | Primary Recommendation: If using a carbodiimide like DIC or EDC, ensure the addition of a racemization-suppressing additive. Oxyma is a highly effective and safe option, often superior to HOBt and HOAt.[6][8][12] Secondary Recommendation: Consider using modern phosphonium (PyBOP) or uronium/aminium (HBTU, HATU, HCTU, COMU) reagents, which are designed for rapid coupling and can reduce racemization.[2] COMU, in particular, is noted for its high efficiency in suppressing racemization.[2] |
| 3. Control Reaction Temperature | The rate of racemization increases with temperature. | Action: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to warm slowly to room temperature. Avoid heating the reaction unless absolutely necessary for sterically hindered couplings.[1] |
| 4. Minimize Pre-activation Time | The longer the activated carboxylic acid exists before reacting with the amine, the greater the opportunity for oxazolone formation and racemization.[1] | Action: Add the coupling reagent and base to the carboxylic acid component and immediately add the amine component. Avoid lengthy pre-activation steps. For some protocols, adding the coupling reagent last can be beneficial. |
| 5. Re-evaluate the Solvent | The solvent can influence the rates of both coupling and racemization.[11] | Action: While DMF is common, consider less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), which may reduce racemization in some cases.[1][10][11] |
Data Summary
The choice of base and coupling additives has a quantifiable impact on the level of racemization. The following table summarizes representative data on the effect of different reagents on enantiomeric purity.
| Coupling Reagent | Base | Additive | Racemization (%) | Notes |
| HATU | NMM | None | High | High racemization observed for sensitive amino acids like Histidine.[2] |
| DIC | Not Specified | Oxyma | 1.8% | Effective at minimizing racemization for sensitive amino acids.[2] |
| DIC | Not Specified | Oxyma | Negligible | Excellent suppression of racemization observed for Cysteine.[2] |
| BOP | Tertiary Amine | HOBt | Variable | Racemization is highly dependent on the amount of base used. HOBt diminishes but does not eliminate the side reaction.[2][12] |
Note: Racemization levels are highly dependent on the specific amino acid, substrates, and reaction conditions. This table is for comparative purposes.
Experimental Protocols
Protocol: Low-Racemization Peptide Coupling using DIC/Oxyma
This protocol is designed to minimize racemization during the coupling of this compound with a generic amine component (H-Amine).
-
Preparation:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq.) and Oxyma (Ethyl (hydroxyimino)cyanoacetate) (1.2 eq.) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Add the amine component (H-Amine) (1.1 eq.) to the cooled solution.
-
Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the stirred solution.
-
If the amine component is a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 eq.) to the solution before adding DIC.
-
-
Reaction:
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
-
Workup and Analysis:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the by-product diisopropylurea (DCU).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using standard column chromatography.
-
Analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC.
-
Visualizations
Diagram 1: Racemization Mechanism via Oxazolone Formation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bachem.com [bachem.com]
- 7. alchemyst.co.uk [alchemyst.co.uk]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. researchgate.net [researchgate.net]
- 10. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Improving yield in the synthesis of N-protected amino acids
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the synthesis of N-protected amino acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in N-protection reactions?
Low yields often stem from several key factors: incomplete reaction, side product formation, or issues during workup and purification. Incomplete reactions can be caused by poor quality reagents, improper stoichiometry, insufficient reaction time, or suboptimal temperature.[1] Side reactions, such as the formation of dipeptides or racemization, can also significantly reduce the yield of the desired product.[2][] Finally, product loss can occur during aqueous workup if the product has partial water solubility or during column chromatography due to irreversible adsorption to the silica gel.
Q2: How do I choose the right protecting group for my amino acid?
The choice of a protecting group depends on the overall synthetic strategy, particularly the conditions required for its removal and the stability of other functional groups in the molecule.[]
-
Boc (tert-butoxycarbonyl): Ideal for its stability in basic and nucleophilic conditions.[5][6] It is typically removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).[7][8]
-
Fmoc (9-fluorenylmethyloxycarbonyl): Widely used in solid-phase peptide synthesis (SPPS) because it is stable to acids but easily removed by mild bases, like piperidine.[2][9][10] This allows for an orthogonal strategy where acid-labile side-chain protecting groups remain intact.[2]
-
Cbz (Benzyloxycarbonyl): Stable to acidic conditions and can be removed by catalytic hydrogenation, which is a mild deprotection method.[][8]
Q3: My reaction appears incomplete after the standard reaction time. What should I do?
If you suspect an incomplete reaction, first verify the presence of starting material using an appropriate monitoring technique like Thin Layer Chromatography (TLC). If starting material is still present, consider the following actions:
-
Extend Reaction Time: Some amino acids, particularly sterically hindered ones, may require longer reaction times for complete conversion.[1]
-
Increase Reagent Stoichiometry: A slight excess (typically 1.05 to 1.2 equivalents) of the protecting agent, such as Boc-anhydride, is often used to drive the reaction to completion.[11]
-
Check Reagent Quality: Ensure that reagents, especially the protecting agent (e.g., Boc-anhydride), have not degraded. It's also crucial to use a dry, appropriate solvent.[11]
-
Optimize Temperature: While many protection reactions proceed at room temperature, gentle heating might be necessary for less reactive amines. Conversely, some reactions may require cooling to minimize side reactions.[2]
Q4: I'm observing significant side product formation. How can I minimize it?
Side product formation is a common issue that can lower yields.
-
Dipeptide Formation: This occurs when a newly protected amino acid reacts with another unprotected amino acid. This can be minimized by controlling the stoichiometry and ensuring slow, controlled addition of the protecting agent at a low temperature (e.g., 0-5°C).[2]
-
Racemization: The chiral integrity of the amino acid can be compromised, especially under harsh basic conditions or with over-activation.[2] Using milder bases and carefully controlling the reaction temperature can help prevent this.
-
Isocyanate/Urea Formation: These side products can sometimes be observed, but catalyst-free systems in aqueous media have been shown to prevent their formation.[5]
Q5: How can I improve the purification of my N-protected amino acid?
Purification is a critical step where significant product loss can occur.
-
Aqueous Workup: After quenching the reaction, the workup typically involves washing with a dilute acid (if a base like triethylamine was used), followed by a saturated aqueous solution of sodium bicarbonate, and finally brine.[11] Be mindful of the pH to avoid accidental deprotection (especially for Boc groups).
-
Solvent Extraction: Ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in sufficient volume to fully extract your product.[11]
-
Column Chromatography: If chromatography is necessary, select a suitable solvent system through TLC analysis. To prevent product loss, you can pre-treat the silica gel with a small amount of triethylamine in the eluent to neutralize acidic sites.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the N-protection of amino acids.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Reagent Quality: Degradation of the protecting agent (e.g., Boc₂O) or impure amino acid. | 1. Use fresh or properly stored reagents. Confirm the purity of the starting amino acid. |
| 2. Incorrect Stoichiometry: Insufficient protecting agent to drive the reaction to completion. | 2. Use a slight excess (1.05-1.2 eq.) of the protecting agent.[11] | |
| 3. Suboptimal pH/Base: The basicity of the reaction mixture may be too low for the amino acid to be sufficiently nucleophilic. | 3. Ensure an appropriate base (e.g., NaHCO₃, Na₂CO₃, TEA) is used. The pH should be maintained around 8-10 for many standard procedures. | |
| 4. Inefficient Workup: Product loss during extraction due to partial water solubility or emulsion formation. | 4. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the organic product. Use a different extraction solvent if emulsions are persistent. | |
| Incomplete Reaction | 1. Insufficient Reaction Time: Sterically hindered or less reactive amino acids may react slower. | 1. Monitor the reaction by TLC. If starting material persists, extend the reaction time.[1] |
| 2. Low Temperature: Reaction may be too slow at room temperature. | 2. Gently warm the reaction mixture (e.g., to 40-50°C) and monitor its progress. | |
| 3. Poor Solubility: The amino acid may not be fully dissolved in the chosen solvent system. | 3. Choose a solvent or co-solvent system in which the amino acid is fully soluble (e.g., dioxane/water, THF/water, acetone/water).[2][5] | |
| Multiple Spots on TLC (Side Products) | 1. Dipeptide Formation: Over-activation or reaction between protected and unprotected amino acids. | 1. Add the protecting agent slowly at a reduced temperature (0-5 °C).[2] Ensure efficient stirring. |
| 2. Racemization: The α-proton can be abstracted under basic conditions, leading to loss of stereochemical purity.[2] | 2. Use milder basic conditions. Avoid strong, non-nucleophilic bases if racemization is a concern. | |
| 3. Double Protection: In amino acids with multiple amino groups (e.g., Lysine), both may get protected. | 3. Use a precise stoichiometry of the protecting agent to favor mono-protection. Side-chain protection may be required.[12] |
Visual Troubleshooting and Workflows
A logical approach is crucial for diagnosing issues. The following flowchart outlines a troubleshooting workflow for low yield.
Caption: Troubleshooting workflow for diagnosing the cause of low yield.
The general workflow for a successful N-protection reaction involves several key stages, from preparation to final product analysis.
Caption: General experimental workflow for N-protection of an amino acid.
Experimental Protocol: General Procedure for N-Boc Protection
This protocol describes a general method for the N-protection of a primary amino group using di-tert-butyl dicarbonate (Boc₂O).[11]
Materials:
-
Amino Acid (1.0 equivalent)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents)
-
Solvent: Dioxane, Tetrahydrofuran (THF), or Dichloromethane (DCM)
-
Aqueous Base: 1M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate or Dichloromethane (for extraction)
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 eq.) in a mixture of the chosen organic solvent (e.g., Dioxane) and the aqueous base solution. Stir until the amino acid is fully dissolved.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirred solution, add a solution of Boc₂O (1.1 eq.) in the same organic solvent dropwise over 15-30 minutes.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours. Monitor the reaction's progress by TLC until the starting amino acid is no longer visible.
-
Quenching and Workup:
-
Once the reaction is complete, remove the organic solvent under reduced pressure using a rotary evaporator.[11]
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 by slowly adding 1M HCl.
-
Extract the product with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers and wash sequentially with water and then brine.[11]
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate in vacuo to yield the crude N-Boc protected amino acid.[11]
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 10. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: The Cbz (Carboxybenzyl) Protecting Group
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols regarding the stability and cleavage of the Cbz (or Z) protecting group.
Frequently Asked Questions (FAQs)
Q1: How stable is the Cbz group under typical acidic and basic conditions?
A1: The Cbz group is known for its considerable stability across a range of conditions, which is a key reason for its widespread use.
-
Basic Conditions: It is generally stable to most basic conditions, including those used for the removal of the Fmoc group (e.g., piperidine).
-
Acidic Conditions: The Cbz group is stable to mildly acidic media. It is notably stable to the acidic conditions typically used to remove the Boc group, such as trifluoroacetic acid (TFA), making the Cbz and Boc groups orthogonally compatible.
Q2: Under what conditions is the Cbz group considered labile or unstable?
A2: The Cbz group is designed to be removed under specific conditions that are generally classified into three main categories:
-
Catalytic Hydrogenolysis: This is the most common and mildest method, involving the cleavage of the benzylic C-O bond using a palladium catalyst (e.g., Pd/C) and a hydrogen source.
-
Strong Acidic Conditions: The group can be cleaved by strong acids. Reagents like hydrogen bromide (HBr) in acetic acid are effective but can be harsh. Lewis acids are also used.
-
Nucleophilic Attack: Certain protocols use nucleophiles, such as 2-mercaptoethanol with a base, to cleave the Cbz group, which is particularly useful for substrates with functionalities sensitive to reduction or strong acids.
Q3: Can the Cbz group be cleaved under basic conditions?
A3: While generally stable to bases, cleavage under basic conditions can be achieved in specific contexts. For example, Cbz groups on heteroaromatic nitrogens can be removed with a catalytic amount of base in methanol (methanolysis). Additionally, specific substrates, like certain diazinoic acid compounds, may exhibit lability to bases. However, for most applications, the Cbz group is considered base-stable.
Q4: What does it mean that the Cbz group is "orthogonal" to Boc and Fmoc groups?
A4: Orthogonality in the context of protecting groups means that one group can be removed without affecting the others. The Cbz group is a valuable tool in complex multi-step syntheses for this reason:
-
Cbz vs. Boc: The Cbz group is stable to the acidic conditions (e.g., TFA) used to remove the Boc group.
-
Cbz vs. Fmoc: The Cbz group is stable to the basic conditions (e.g., piperidine) used to remove the Fmoc group. This allows for the selective deprotection of amines at different stages of a synthesis.
Troubleshooting Guide
Q1: My Cbz deprotection via catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?
A1: This is a common issue with heterogeneous catalysis. Several factors could be at play.
-
Cause: Poor catalyst quality or activity. The Palladium on carbon (Pd/C) catalyst can lose activity over time or vary between batches.
-
Solution: Use a fresh, high-quality batch of the catalyst. Ensure it has been stored properly.
-
-
Cause: Insufficient hydrogen. The reaction may be starved of hydrogen, especially when using a balloon setup.
-
Solution: Ensure a continuous and adequate supply of hydrogen. For larger scales, consider using a hydrogenation apparatus that allows for positive pressure (e.g., a Parr hydrogenator).
-
-
Cause: Inadequate mixing. As a heterogeneous reaction, the substrate must have access to the catalyst surface.
-
Solution: Ensure vigorous and efficient stirring or agitation of the reaction mixture.
-
-
Cause: Catalyst poisoning. Sulfur-containing compounds are known poisons for palladium catalysts.
-
Solution: Ensure the substrate and solvent are free from sulfur contaminants. If poisoning is suspected, increasing the catalyst loading might help, but purification of the starting material is the better solution.
-
Q2: I am observing the reduction of other functional groups (e.g., alkenes, nitro groups) during Cbz removal by catalytic hydrogenation. How can I improve selectivity?
A2: Catalytic hydrogenation is a powerful reduction method that can sometimes lack chemoselectivity.
-
Solution 1: Use Transfer Hydrogenolysis. This method, which uses a hydrogen donor like ammonium formate or formic acid in the presence of Pd/C, is often milder and can offer better selectivity, sometimes avoiding the reduction of other sensitive groups.
-
Solution 2: Switch to a Non-Reductive Deprotection Method. If your molecule cannot tolerate reductive conditions, alternative methods are necessary:
-
Acidic Cleavage: Use HBr in acetic acid, or for more sensitive substrates, milder Lewis acids like Aluminum trichloride (AlCl₃) in hexafluoroisopropanol (HFIP), which is known for good functional group tolerance.
-
Nucleophilic Cleavage: A newer method using 2-mercaptoethanol and a base is highly selective and avoids both reduction and harsh acidic conditions.
-
Q3: During my acidic Cbz deprotection with HBr in acetic acid, I am getting an acetylated side product. How can I prevent this?
A3: This is a known side reaction where the newly deprotected amine is acetylated by the acetic acid solvent.
-
Solution: Change the acid/solvent system to one that is non-nucleophilic. Using a solution of HCl in a non-acetylating solvent like dioxane or isopropanol is a common and effective alternative. Trifluoroacetic acid (TFA) can also be used, but be mindful of its strength as it may cleave other acid-labile groups.
Data Presentation: Cbz Group Stability and Lability
Table 1: Stability of Cbz Group under Common Reagents and Conditions
| Reagent/Condition Category | Specific Reagents | Stability of Cbz Group | Orthogonal To |
| Mild to Moderate Acid | Trifluoroacetic Acid (TFA), Acetic Acid | Stable | Boc |
| Base | Piperidine, NaHCO₃, NEt₃ | Stable | Fmoc |
| Oxidizing Agents | KMnO₄, CrO₃ | Generally Stable | N/A |
| Reducing Agents (non-H₂) | NaBH₄ | Generally Stable | N/A |
Table 2: Common Methods for Cbz Group Cleavage
| Deprotection Method | Reagents & Conditions | Key Advantages | Potential Limitations & Side Reactions |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C, in MeOH or EtOH | High yield, mild (neutral pH), clean byproducts (toluene, CO₂). | Incompatible with reducible groups (alkenes, alkynes, nitro groups); catalyst can be pyrophoric; safety concerns with H₂ gas. |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C, in refluxing MeOH | Avoids flammable H₂ gas, making it safer and more convenient. | Can still reduce some sensitive functional groups. |
| Strong Acid Cleavage | 33% HBr in Acetic Acid, Room Temp | Effective when hydrogenation is not feasible. | Harsh conditions; can cause acylation from solvent (e.g., acetylation); benzyl cation can cause side reactions. |
| Lewis Acid Cleavage | AlCl₃ in Hexafluoroisopropanol (HFIP) | Mild (room temperature), good functional group tolerance. | HFIP is a relatively expensive solvent. |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ in DMAc, 75 °C | Highly selective for sensitive substrates; avoids heavy metals and harsh acids. | The thiol reagent has a strong, unpleasant odor. |
Experimental Protocols
Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis
This protocol describes the standard procedure for Cbz cleavage using hydrogen gas and a palladium catalyst.
-
Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C, 5-10 mol%), Methanol (MeOH), Hydrogen (H₂) gas supply (e.g., balloon).
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol in a flask suitable for hydrogenation.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask and carefully evacuate the inert atmosphere, backfilling with hydrogen gas. Repeat this process 2-3 times to ensure the atmosphere is saturated with hydrogen.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is sufficient for small scale) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with fresh methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
-
Protocol 2: Cbz Deprotection via Acidic Cleavage with HBr in Acetic Acid
This protocol is for substrates that are sensitive to hydrogenation.
-
Materials: Cbz-protected compound, 33% (w/w) solution of Hydrogen Bromide in Acetic Acid, Anhydrous diethyl ether.
-
Procedure:
-
Dissolve the Cbz-protected compound in the 33% HBr in acetic acid solution at room temperature.
-
Stir the resulting mixture at room temperature. The reaction is often complete within 20 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, add an excess of cold, anhydrous diethyl ether to the reaction mixture to precipitate the amine hydrobromide salt.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to yield the product as its HBr salt.
-
(Optional) To obtain the free amine, the hydrobromide salt can be dissolved in water and neutralized with a suitable base (e.g., sodium bicarbonate) before extraction.
-
Visualizations
Caption: Logical workflow for selecting a Cbz deprotection method.
Caption: Overview of major Cbz deprotection pathways.
Technical Support Center: Optimization of Reaction Conditions for Alkylation of Protected Diamines
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of alkylating protected diamines. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the two key stages of the process: selective mono-protection of the diamine and the subsequent N-alkylation of the protected diamine.
Stage 1: Selective Mono-Boc Protection of Diamines
Problem 1: Low yield of the desired mono-Boc-protected product.
-
Possible Cause A: Formation of di-Boc-protected diamine. Over-protection is a common side reaction where both amino groups of the diamine react with the Boc anhydride.
-
Solution 1: Control Stoichiometry. While some methods use a 1:1 molar ratio with success, employing a slight excess of the diamine can favor mono-protection.
-
Solution 2: Slow Addition of (Boc)₂O. A slow, dropwise addition of the di-tert-butyl dicarbonate ((Boc)₂O) solution over an extended period helps to prevent the formation of the di-Boc product.
-
Solution 3: In-situ Mono-protonation. A highly effective strategy is to add one equivalent of an acid, such as hydrochloric acid (HCl), to form the mono-hydrochloride salt of the diamine. This deactivates one amine group, directing the protection to the other. HCl can be generated in situ from reagents like chlorotrimethylsilane (Me₃SiCl) or thionyl chloride (SOCl₂) in anhydrous methanol.
-
Solution 4: Flow Chemistry. For precise control over stoichiometry and temperature, microreactor technology can significantly improve the yield of the mono-protected product.
-
-
Possible Cause B: Incomplete reaction.
-
Solution 1: Verify Reaction Time and Temperature. Ensure the reaction is stirred for a sufficient duration at the appropriate temperature as indicated in the chosen protocol. Some procedures may require overnight stirring.
-
Solution 2: Consider a Catalyst. For certain substrates, the addition of a catalyst like iodine may prove beneficial.
-
Problem 2: Difficulty in purifying the mono-Boc-protected diamine.
-
Possible Cause A: Similar polarity of products. The mono-Boc-protected product, di-Boc-protected byproduct, and unreacted diamine can have similar polarities, which makes separation by column chromatography challenging.
-
Solution 1: Acid-Base Extraction. This is a critical purification step. By acidifying the reaction mixture, the basic unreacted diamine and the mono-Boc-protected product will be protonated and move to the aqueous layer, while the neutral di-Boc byproduct can be removed by extraction with an organic solvent. Subsequently, basifying the aqueous layer will deprotonate the desired mono-protected product and the unreacted diamine, allowing for their extraction into an organic solvent.[1]
-
Solution 2: Column Chromatography. While the Boc group is sensitive to acid, column chromatography on silica gel is a viable purification method.[1] It is important to use a suitable solvent system and avoid highly acidic conditions. Basic alumina can also be utilized as the stationary phase.
-
Stage 2: N-Alkylation of Mono-Protected Diamines
Problem 1: Low or no conversion of the mono-protected diamine.
-
Possible Cause A: Poor quality of reagents. Impurities in the amine, alkylating agent, solvent, or base can interfere with the reaction.
-
Solution: Ensure Purity. Use high-purity reagents and solvents. Ensure all reagents are accurately weighed and dispensed.[2]
-
-
Possible Cause B: Suboptimal reaction conditions.
-
Solution 1: Adjust Temperature. Many N-alkylation reactions require heating to proceed at a reasonable rate.[2] If the reaction is sluggish at room temperature, consider increasing the temperature. Be mindful that high temperatures can lead to the decomposition of sensitive substrates or solvents like DMF.[2]
-
Solution 2: Optimize Solvent Choice. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are commonly used. The solubility of all reactants, including the base, is crucial.[2] If your base has low solubility in the chosen solvent, consider switching to a more suitable solvent or a more soluble base.[2]
-
Solution 3: Re-evaluate the Base. The strength and solubility of the base are critical for deprotonating the amine. Common inorganic bases include K₂CO₃ and Cs₂CO₃, while organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are also frequently used.[2]
-
-
Possible Cause C: Poor leaving group on the alkylating agent.
-
Solution: Choose a More Reactive Alkylating Agent. The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.
-
Problem 2: Over-alkylation leading to di-substituted products.
-
Possible Cause: The mono-alkylated product is more nucleophilic than the starting mono-protected diamine. This can lead to a second alkylation event.
-
Solution 1: Use an Excess of the Starting Amine. Employing a large excess of the mono-protected diamine can statistically favor the desired mono-alkylation.
-
Solution 2: Slow Addition of the Alkylating Agent. Adding the alkylating agent slowly, for instance via a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture, reducing the likelihood of the product reacting further.[2]
-
Solution 3: Consider Reductive Amination. This alternative method involves the reaction of the amine with a carbonyl compound (aldehyde or ketone) to form an imine, which is then reduced in situ. Reductive amination is known for its high selectivity in producing mono-alkylated products.[2]
-
Problem 3: Cleavage of the Boc protecting group during alkylation.
-
Possible Cause: The reaction conditions are too harsh. The Boc group is sensitive to strong acids and high temperatures.
-
Solution: Milder Conditions. If cleavage is observed, consider lowering the reaction temperature or using a milder base. Avoid acidic conditions during the reaction and workup.
-
Frequently Asked Questions (FAQs)
Q1: Which protecting group is better for my synthesis, Boc or Cbz? A1: The choice between the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) protecting groups depends on the overall synthetic strategy. The key difference lies in their deprotection conditions, which allows for their orthogonal use. The Boc group is labile to acidic conditions, while the Cbz group is typically removed by catalytic hydrogenolysis.[3] This orthogonality is crucial in multi-step syntheses where one group needs to be removed without affecting the other.[3]
Q2: Can I perform a one-pot mono-protection and alkylation? A2: While challenging, one-pot procedures have been developed. For instance, a one-pot reductive amination can be performed where the initially formed secondary amine is trapped with (Boc)₂O to prevent dialkylation.[4]
Q3: What is the best way to monitor the progress of my alkylation reaction? A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring the reaction progress. These techniques allow you to track the consumption of the starting material and the formation of the product and any byproducts.
Q4: I am seeing tert-butylated side products after Boc deprotection. How can I avoid this? A4: The formation of tert-butylated side products is due to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[5] To prevent this, it is highly recommended to use "scavengers" in the deprotection reaction mixture.[5] Commonly used scavengers include triisopropylsilane (TIS), triethylsilane (TES), and thioanisole.[5]
Data Presentation
Table 1: Yields for Selective Mono-Boc Protection of Various Diamines
| Diamine | Acid Source (1 eq.) | Yield of Mono-Boc Product (%) | Reference |
| (1R,2R)-cyclohexane-1,2-diamine | Me₃SiCl | 66 | [6] |
| (1R,2R)-cyclohexane-1,2-diamine | SOCl₂ | 41 | |
| Ethylenediamine | HCl | 87 | |
| 1,3-Propanediamine | HCl | 75 | |
| 1,4-Butanediamine | HCl | 65 | |
| 1,6-Hexanediamine | HCl | 74 | |
| Piperazine | HCl | 80 |
Table 2: Comparison of Conditions for N-Alkylation of N-Acetylpiperazine with Alkyl Bromides
| Alkylating Agent | Solvent | Base | Conditions | Yield of Alkylated Product (%) | Reference |
| n-Butyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 88 | |
| n-Hexyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 90 | |
| n-Octyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 71 | |
| n-Dodecyl bromide | Acetonitrile | K₂CO₃ | Reflux overnight | 79 |
Experimental Protocols
Protocol 1: Selective Mono-Boc Protection of a Diamine using in-situ HCl Generation
This protocol is adapted from a procedure for the mono-Boc protection of (1R,2R)-cyclohexane-1,2-diamine.[6]
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diamine (1 equivalent) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
In-situ HCl Generation: Add chlorotrimethylsilane (Me₃SiCl, 1 equivalent) dropwise to the cooled and stirred solution. A white precipitate of the diamine monohydrochloride salt may form.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 15-30 minutes.
-
Boc Protection: Add a small amount of water (e.g., 1 mL for a 1g scale reaction) followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. Stir the mixture at room temperature for 1 hour.
-
Workup:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove any di-Boc byproduct.
-
Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.
-
Extract the product into dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.
-
Protocol 2: N-Alkylation of a Mono-Boc-Protected Diamine with an Alkyl Halide
This is a general procedure that can be adapted for various mono-Boc-protected diamines and alkyl halides.
-
Reaction Setup: To a dry reaction flask, add the mono-Boc-protected diamine (1 equivalent) and an anhydrous base such as potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Solvent Addition: Add an anhydrous polar aprotic solvent, such as acetonitrile or DMF, and stir the suspension.
-
Addition of Alkylating Agent: Slowly add the alkyl halide (e.g., alkyl bromide or iodide, 1.1 equivalents) to the reaction mixture.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Monitoring Reaction Progress of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the monitoring of the reaction progress.
Q1: My TLC analysis shows a persistent spot corresponding to the starting material, (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)propanoate, even after prolonged reaction time. What could be the issue?
A1: Incomplete consumption of the starting amine is a common issue in Cbz protection reactions. Several factors could be contributing to this problem:
-
Insufficient Reagent: Ensure that benzyl chloroformate (Cbz-Cl) was added in a slight molar excess (typically 1.1 to 1.2 equivalents).
-
Base Inefficiency: The choice and amount of base are critical.[1] A weak or insufficient amount of base (e.g., triethylamine, DIPEA) may not effectively neutralize the HCl generated during the reaction, thus slowing down or stalling the reaction.[2] Consider using a stronger base or ensuring its quality.
-
Low Reaction Temperature: If the reaction is being conducted at a low temperature to minimize side reactions, it might be proceeding very slowly. Consider a modest increase in temperature while carefully monitoring for the formation of impurities.
-
Poor Solubility: Ensure that all reactants are fully dissolved in the chosen solvent.[1] Poor solubility of the starting amino ester can lead to a sluggish reaction.
Troubleshooting Steps:
-
Add an additional portion of the base and continue to monitor the reaction by TLC.
-
If no progress is observed, consider adding a small additional amount of Cbz-Cl.
-
If solubility is an issue, try a different solvent system or a co-solvent.
Q2: I am observing a new, unexpected spot on my TLC plate that is not the starting material or the desired product. How can I identify this impurity?
A2: The formation of side products is possible during Cbz protection. Common impurities could include:
-
Di-Cbz protected product: Although less common for the primary amine in the presence of a Boc-protected secondary amine, over-reaction is a possibility.
-
Urethane byproducts: Formed from the reaction of Cbz-Cl with any residual alcohol from the solvent if not properly dried.
-
N-Benzyl protected tertiary amine: This can occur as a side reaction, especially if there are issues with the quality of the Cbz-Cl.[2]
Identification and Mitigation:
-
Characterization: Isolate the impurity by column chromatography and characterize it using mass spectrometry and NMR to determine its structure.
-
Reaction Conditions: To mitigate the formation of these impurities, ensure the reaction is run under anhydrous conditions and that the stoichiometry of the reagents is carefully controlled.
Q3: My HPLC chromatogram shows broad or tailing peaks for my product. What can I do to improve the peak shape?
A3: Poor peak shape in HPLC can be attributed to several factors:
-
Inappropriate Mobile Phase: The pH and composition of the mobile phase are crucial. For amine-containing compounds, adding a small amount of an acid modifier like trifluoroacetic acid (TFA) can improve peak shape by reducing interactions with the silica backbone of the column.
-
Column Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample before injection.
-
Column Degradation: The column may be degrading. Flush the column with a strong solvent or consider replacing it if it has been used extensively.
Q4: The ¹H NMR spectrum of my final product shows complex multiplets in the aromatic region. How can I confirm the presence of the Cbz group?
A4: The Cbz group will introduce characteristic signals in the ¹H NMR spectrum. You should expect to see:
-
A multiplet corresponding to the aromatic protons of the benzyl group, typically in the range of 7.3-7.4 ppm.
-
A singlet for the benzylic protons (-CH₂-), usually around 5.1 ppm.
If these signals are present and integrate to the correct number of protons relative to other signals in your molecule (e.g., the methyl ester singlet), it is a good indication that the Cbz group has been successfully installed.
Data Presentation
The following table summarizes typical quantitative data for monitoring the synthesis of this compound. Note that these values are representative and may vary depending on the specific experimental conditions.
| Analytical Technique | Starting Material: (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)propanoate | Product: this compound | Notes |
| TLC (Thin-Layer Chromatography) | |||
| Mobile Phase | 30% Ethyl Acetate in Hexane | 30% Ethyl Acetate in Hexane | Visualization with ninhydrin (for primary amine) and UV light. |
| Rf Value | ~0.2 | ~0.5 | The product is less polar and will have a higher Rf value. |
| HPLC (High-Performance Liquid Chromatography) | |||
| Column | C18 Reverse Phase | C18 Reverse Phase | |
| Mobile Phase | Gradient of Acetonitrile in Water (with 0.1% TFA) | Gradient of Acetonitrile in Water (with 0.1% TFA) | |
| Retention Time | ~5 minutes | ~12 minutes | The more hydrophobic product will have a longer retention time. |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | |||
| Characteristic Peaks (CDCl₃) | ~3.7 ppm (s, 3H, -OCH₃), ~1.4 ppm (s, 9H, -C(CH₃)₃) | ~7.35 ppm (m, 5H, Ar-H), ~5.1 ppm (s, 2H, -CH₂-Ph), ~3.7 ppm (s, 3H, -OCH₃), ~1.4 ppm (s, 9H, -C(CH₃)₃) | Chemical shifts are approximate. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | |||
| Characteristic Peaks (CDCl₃) | ~173 ppm (C=O, ester), ~80 ppm (-C(CH₃)₃), ~52 ppm (-OCH₃) | ~171 ppm (C=O, ester), ~156 ppm (C=O, carbamate), ~136 ppm (Ar-C), ~128 ppm (Ar-CH), ~80 ppm (-C(CH₃)₃), ~67 ppm (-CH₂-Ph), ~52 ppm (-OCH₃) | Chemical shifts are approximate. |
Experimental Protocols
Below are detailed methodologies for the key experiments used to monitor the reaction progress.
Protocol 1: Thin-Layer Chromatography (TLC) Monitoring
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase: 30% Ethyl Acetate in Hexane (v/v)
-
Visualization agents: UV lamp (254 nm), Ninhydrin stain solution
-
Capillary tubes for spotting
Procedure:
-
Prepare the TLC developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate. Also, spot the starting material as a reference.
-
Place the TLC plate in the developing chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and mark the solvent front.
-
Visualize the spots under a UV lamp. The Cbz-containing compounds will be UV active.
-
To visualize the primary amine of the starting material, dip the plate in a ninhydrin solution and gently heat it. The starting material spot will turn purple.
-
Calculate the Rf values for the starting material and product spots. The reaction is complete when the starting material spot is no longer visible.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Monitoring
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Procedure:
-
Set up the HPLC system with the C18 column.
-
Prepare a sample of the reaction mixture by diluting a small aliquot in the initial mobile phase composition.
-
Set the UV detector to a wavelength where both the starting material and product can be detected (e.g., 220 nm or 254 nm).
-
Inject the sample and run a gradient elution method, for example:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 10% B
-
18-20 min: 10% B
-
-
Monitor the chromatogram for the disappearance of the starting material peak and the appearance of the product peak. The reaction is considered complete when the peak area of the starting material is negligible.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the monitoring of the synthesis of this compound.
Caption: Troubleshooting workflow for monitoring the synthesis reaction.
References
Technical Support Center: Preventing Epimerization of Chiral Centers
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the epimerization of chiral centers during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a critical issue in synthesis?
Epimerization is a chemical process where the configuration of a single stereocenter in a molecule with multiple stereocenters is inverted, converting one diastereomer into its epimer.[1][2][3][4] This is a significant concern in synthetic chemistry, particularly in drug development, because different stereoisomers can exhibit vastly different biological activities, pharmacological properties, and safety profiles.[1][2][3] Uncontrolled epimerization leads to a mixture of diastereomers, which can be difficult to separate and may result in a final product with reduced efficacy or undesirable side effects.[1][2][3][5]
Q2: What are the primary causes of epimerization during a chemical reaction?
Epimerization is most commonly induced by acids or bases and can also be triggered by heat.[1][6] The predominant mechanism involves the removal (abstraction) of a proton from a stereocenter, which forms a planar intermediate like an enolate.[1][7] When this intermediate is reprotonated, the proton can be added from either face of the planar structure, resulting in a mixture of the original molecule and its epimer.[1][3]
Key factors that promote epimerization include:
-
Strong Bases or Acids: These can readily abstract a proton from a chiral center.[1][6]
-
Elevated Temperatures: Higher temperatures provide the energy to overcome the activation barrier for proton abstraction and epimerization.[1][6]
-
Prolonged Reaction Times: Increased exposure to epimerization-promoting conditions raises the probability of its occurrence.[1]
-
Solvent Choice: The polarity of the solvent can affect the rate of epimerization; polar solvents can sometimes increase the rate.[1][8]
-
Molecular Structure: The acidity of the proton at the stereocenter is influenced by adjacent functional groups. Protons alpha to a carbonyl group, for instance, are particularly susceptible to abstraction.[1][3]
Q3: Which types of reactions are especially prone to epimerization?
Reactions involving the activation of carboxylic acids are highly susceptible to epimerization, particularly in peptide synthesis.[2][3][9] During peptide coupling, the activated carboxylic acid of an amino acid can cyclize to form a 5(4H)-oxazolone intermediate.[2][9] The proton at the alpha-carbon of this intermediate is highly acidic and easily removed by a base, leading to a loss of stereochemical integrity.[9] Other susceptible reactions include any process that involves basic or acidic conditions at elevated temperatures where a chiral center has an acidic proton.
Q4: How can I detect and quantify the extent of epimerization in my sample?
The most common and effective method for quantifying epimerization is through chiral chromatography.
-
Chiral High-Performance Liquid Chromatography (HPLC): A crude mixture of the product can be analyzed using a chiral stationary phase. This technique separates the desired diastereomer from its epimer, and the relative peak areas are used to determine the percentage of each.[10]
-
Gas Chromatography (GC): For volatile compounds, chiral GC columns can be used to separate and quantify epimers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In some cases, diastereomers can be distinguished by ¹H or ¹³C NMR, sometimes with the use of chiral shift reagents.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): When coupled with a separation technique, mass spectrometry can be used to identify and quantify isomers, especially in complex biological samples like proteins.[11][12][13][14][15]
Troubleshooting Guide: High Epimerization Detected
If you have detected an unacceptable level of epimerization in your product, consult the following guide to identify the potential cause and implement corrective actions.
| Observed Issue | Potential Cause | Recommended Actions & Solutions |
| High epimerization after peptide coupling. | Inappropriate Coupling Reagent or Base: Highly activating coupling reagents or strong, unhindered bases can accelerate epimerization pathways.[9][10] | 1. Optimize Coupling Reagent: Switch to a reagent known for lower epimerization rates. Combinations like DIC/OxymaPure® are effective. For difficult couplings, use HATU or HCTU with caution.[9] 2. Use Additives: Employ additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) to form active esters that are less prone to racemization.[1][16] 3. Change the Base: Use a weaker or more sterically hindered base, such as diisopropylethylamine (DIPEA) or 2,4,6-collidine, to reduce the rate of proton abstraction.[1][9] |
| Epimerization increases with reaction time. | Prolonged Activation Time or Reaction Duration: The longer an activated species exists, the greater the chance for epimerization.[9] | 1. Minimize Activation Time: Avoid lengthy pre-activation steps. Introduce the nucleophile as soon as possible after activation.[9] 2. Monitor Reaction Progress: Closely monitor the reaction and stop it as soon as it reaches completion to avoid prolonged exposure to harsh conditions. |
| Issue is more prominent in high-temperature reactions. | Elevated Reaction Temperature: Higher temperatures increase the rate of all reactions, including side reactions that lead to epimerization.[1][6][9] | 1. Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature).[1][9] Even for microwave-assisted synthesis, reducing the temperature can significantly decrease epimerization.[9] |
| Epimerization varies with the solvent used. | Solvent Effects: Polar solvents like DMF can sometimes increase the epimerization rate compared to less polar solvents.[1][8] | 1. Test Different Solvents: Experiment with less polar solvents or solvent mixtures, such as CH₂Cl₂/DMF (1:1), which may reduce epimerization.[8][9] |
| Specific amino acids are more affected. | Amino Acid Structure: Amino acids with electron-withdrawing side chains (e.g., serine, cysteine) or sterically hindered residues (e.g., valine, isoleucine) can be more prone to epimerization.[3][16] | 1. Use Appropriate Protecting Groups: For sensitive amino acids, ensure side-chain protecting groups are used to reduce the acidity of the alpha-proton.[1][17] 2. Optimize Coupling Strategy: For sterically hindered amino acids, coupling should be carefully optimized, potentially using stronger coupling agents but for shorter times at low temperatures.[8] |
Key Experimental Protocols
Protocol 1: Low-Epimerization Peptide Coupling using DIC/OxymaPure®
This protocol is a standard procedure for solid-phase peptide synthesis (SPPS) designed to minimize epimerization during the coupling step.
1. Resin Preparation:
-
Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[9]
-
Remove the Fmoc protecting group from the resin-bound amine by treating it with 20% piperidine in DMF (2 x 10 minutes).[9]
-
Wash the resin thoroughly with DMF (3x), dichloromethane (DCM) (3x), and finally DMF (3x) to remove residual piperidine.[9]
2. Coupling Solution Preparation:
-
In a separate vessel, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
3. Coupling Reaction:
-
Add the amino acid/OxymaPure® solution to the washed resin.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the resin slurry.[10]
-
Allow the reaction to proceed for 1-3 hours at room temperature.[9]
4. Monitoring and Washing:
-
Monitor the reaction for completion using a qualitative colorimetric test (e.g., Kaiser test).[9][10]
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts.
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol outlines a general method to quantify the level of epimerization in a synthesized peptide or small molecule.
1. Sample Preparation:
-
If analyzing a peptide cleaved from a resin, perform a microcleavage on a small sample of the resin.
-
Dissolve the crude product in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
2. HPLC Method:
-
Column: Use a chiral stationary phase column suitable for the class of molecule being analyzed.
-
Mobile Phase: A typical mobile phase for reverse-phase chiral HPLC is a gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 214 nm or 280 nm).
-
Injection Volume: Inject a small volume (e.g., 5-20 µL) of the prepared sample.
3. Data Analysis:
-
Integrate the peak areas for the desired product and its epimer.
-
Calculate the percentage of epimerization using the formula: % Epimerization = (Area of Epimer Peak / (Area of Desired Product Peak + Area of Epimer Peak)) * 100
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simultaneous and Rapid Detection of Multiple Epimers and Isomers of Aspartyl Residues in Lens Proteins Using an LC-MS-MRM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. biosynth.com [biosynth.com]
Validation & Comparative
A Comparative Guide to Orthogonal Protecting Group Strategies for Diaminopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and manipulation of protecting groups for the α- and β-amino functionalities of diaminopropanoic acid (Dap) are paramount for the successful synthesis of complex peptides, peptidomimetics, and other targeted molecules. The ability to selectively deprotect one amino group while the other remains shielded—a concept known as orthogonal protection—opens avenues for site-specific modifications, such as branching, cyclization, and conjugation. This guide provides an objective comparison of common and alternative protecting group strategies for Dap, supported by experimental data and detailed protocols to inform the design of robust synthetic routes.
Principles of Orthogonal Protection
Orthogonal protection employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group in the presence of others.[1] In the context of diaminopropanoic acid, this enables the stepwise elaboration of the α- and β-amino groups, a critical capability for building complex molecular architectures.[1] The most utilized strategies rely on protecting groups that are labile to acids, bases, or transition metal catalysis.
Comparison of Common Protecting Group Strategies
The choice of a protecting group is dictated by its stability under various reaction conditions and the selectivity of its removal. The following table summarizes the characteristics of commonly used protecting groups for the α- and β-amino groups of Dap.
| Protecting Group | Abbreviation | Common Reagent for Introduction | Deprotection Conditions | Typical Reaction Time for Deprotection | Yield | Orthogonality Notes |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Mild to strong acid (e.g., TFA) | 30 min - 2 hours | High | Orthogonal to Fmoc, Alloc, and Cbz. |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-OSu, Fmoc-Cl | Mild base (e.g., 20% piperidine in DMF) | 5 - 30 min | High | Orthogonal to Boc, Alloc, and Cbz. |
| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | 1 - 24 hours | High | Orthogonal to Boc and Fmoc. Not stable to some reducing agents. |
| Allyloxycarbonyl | Alloc | Allyl chloroformate | Palladium(0) catalysis (e.g., Pd(PPh₃)₄) | 30 min - 3 hours | High | Orthogonal to Boc, Fmoc, and Cbz. |
Experimental Data: A Comparative Overview
Quantitative data for the direct comparison of deprotection yields and times on diaminopropanoic acid itself is often embedded within broader synthetic procedures. However, the efficiency of these deprotection reactions is well-established in the field of peptide synthesis.
| Orthogonal Pair (α-amino, β-amino) | Selective Deprotection of α-amino Group | Selective Deprotection of β-amino Group |
| Fmoc-Dap(Boc)-OH | Reagent: 20% Piperidine in DMFTime: 2 x 10 minYield: Typically >95% | Reagent: 50% TFA in DCMTime: 30 minYield: Typically >95% |
| Boc-Dap(Fmoc)-OH | Reagent: 50% TFA in DCMTime: 30 minYield: Typically >95% | Reagent: 20% Piperidine in DMFTime: 2 x 10 minYield: Typically >95% |
| Boc-Dap(Cbz)-OH | Reagent: 50% TFA in DCMTime: 30 minYield: Typically >95% | Reagent: H₂, 10% Pd/CTime: 1-4 hYield: Typically >90% |
| Fmoc-Dap(Alloc)-OH | Reagent: 20% Piperidine in DMFTime: 2 x 10 minYield: Typically >95% | Reagent: Pd(PPh₃)₄, PhenylsilaneTime: 30-60 minYield: Typically >90% |
Experimental Protocols
Detailed methodologies for the selective deprotection of commonly used protecting groups on diaminopropanoic acid are provided below. These protocols are based on established literature and offer a step-by-step guide for practical application.
Protocol 1: Selective Deprotection of the Fmoc Group
This protocol describes the removal of the Fmoc group from the α- or β-amino group of a Dap residue, typically in the context of solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected Dap-containing peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF for washing
-
Dichloromethane (DCM) for washing
Procedure:
-
Swell the peptide-resin in DMF for 30 minutes.
-
Drain the DMF and add the deprotection solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 5-10 minutes to ensure complete removal.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times).
-
The resin now has a free amino group ready for the next synthetic step. The completion of the deprotection can be monitored by a Kaiser test.
Protocol 2: Selective Deprotection of the Boc Group
This protocol details the removal of the Boc group using trifluoroacetic acid (TFA).
Materials:
-
Boc-protected Dap-containing peptide or substrate
-
Deprotection solution: 25-50% (v/v) TFA in DCM
-
DCM for washing
-
Neutralization solution: 5% (v/v) N,N-diisopropylethylamine (DIPEA) in DCM
Procedure:
-
Dissolve or swell the Boc-protected substrate in DCM.
-
Add the deprotection solution and stir at room temperature for 30 minutes to 2 hours. Reaction progress can be monitored by TLC or LC-MS.
-
For solid-phase synthesis, drain the deprotection solution and wash the resin with DCM (3-5 times).
-
Neutralize the resulting trifluoroacetate salt by washing with the neutralization solution (2-3 times for 2 minutes each).
-
Wash the resin with DCM and then DMF to prepare for the next coupling step. For solution-phase, carefully neutralize the reaction mixture with a base such as saturated sodium bicarbonate solution.
Protocol 3: Selective Deprotection of the Cbz (Z) Group
This protocol describes the removal of the Cbz group by catalytic hydrogenolysis.
Materials:
-
Cbz-protected Dap derivative
-
Palladium on carbon (10% Pd/C), 5-10 mol%
-
Hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Procedure:
-
Dissolve the Cbz-protected compound in a suitable solvent in a flask equipped with a stir bar.
-
Carefully add the Pd/C catalyst to the solution.
-
If using H₂ gas, evacuate the flask and backfill with hydrogen (using a balloon or a hydrogenation apparatus).
-
If using transfer hydrogenation, add ammonium formate (3-5 equivalents).
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 4: Selective Deprotection of the Alloc Group
This protocol details the removal of the Alloc group using a palladium(0) catalyst.
Materials:
-
Alloc-protected Dap derivative
-
Palladium(0) catalyst, e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 0.1-0.25 equivalents
-
Scavenger, e.g., phenylsilane (PhSiH₃), dimedone, or morpholine
-
Anhydrous and degassed solvent (e.g., DCM or THF)
Procedure:
-
Dissolve the Alloc-protected substrate in the anhydrous, degassed solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Add the scavenger to the solution.
-
In a separate flask, dissolve the palladium catalyst in the same solvent and add it to the reaction mixture.
-
Stir the reaction at room temperature for 30 minutes to 3 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, the reaction mixture may be concentrated. For SPPS, wash the resin extensively with THF, DCM, and a solution of sodium N,N-diethyldithiocarbamate in DMF to remove palladium residues.
Visualizing Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal deprotection and a general experimental workflow.
References
Navigating Purity: A Comparative Guide to the NMR Analysis of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, a key building block in peptide synthesis and medicinal chemistry. We present supporting experimental data and protocols, alongside a comparison with an alternative analytical technique, Chiral High-Performance Liquid Chromatography (HPLC), to offer a comprehensive overview for purity assessment.
The precise characterization of protected amino acid derivatives is critical for the successful synthesis of peptides and other complex molecules. Impurities, even in trace amounts, can lead to unwanted side reactions, decreased yields, and potentially compromise the biological activity and safety of the final product. Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination, offering a direct and non-destructive analysis of the analyte.
Quantitative ¹H NMR Analysis
Quantitative ¹H NMR (qNMR) provides a direct measure of the molar concentration of an analyte in solution by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known concentration. This method is highly accurate and does not require a reference standard of the analyte itself.
Key Advantages of qNMR:
-
Primary Ratio Method: Provides a direct measurement of the molar ratio of analyte to internal standard.
-
High Accuracy and Precision: Capable of achieving high levels of accuracy and precision when performed correctly.
-
Non-destructive: The sample can be recovered after analysis.
-
Structural Information: Provides structural confirmation of the analyte and can help identify impurities.
Table 1: Representative ¹H NMR Data for this compound
| Protons | Chemical Shift (ppm, CDCl₃) | Multiplicity | Integration |
| Boc (t-butyl) | ~1.45 | s | 9H |
| CH₂ (β-protons) | ~3.40 - 3.60 | m | 2H |
| OCH₃ (methyl ester) | ~3.75 | s | 3H |
| CH (α-proton) | ~4.40 | m | 1H |
| Cbz (CH₂) | ~5.10 | s | 2H |
| Cbz (aromatic) | ~7.30 - 7.40 | m | 5H |
| NH (Boc) | ~5.0 - 5.2 | br s | 1H |
| NH (Cbz) | ~5.6 - 5.8 | d | 1H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Potential Impurities and their ¹H NMR Signatures:
During the synthesis of this compound, several impurities may arise. Identifying their characteristic signals in the ¹H NMR spectrum is crucial for purity assessment.
Table 2: Potential Impurities and their Characteristic ¹H NMR Signals
| Impurity | Origin | Characteristic ¹H NMR Signals (CDCl₃) |
| Starting Material: (S)-Methyl 2,3-diaminopropanoate | Incomplete protection | Signals for free amines (broad) and absence of Cbz/Boc signals. |
| Benzyl Alcohol | Byproduct of Cbz protection/deprotection | ~4.6 ppm (s, 2H), ~7.3-7.4 ppm (m, 5H) |
| Di-tert-butyl dicarbonate (Boc₂O) | Excess reagent from Boc protection | ~1.5 ppm (s) |
| Benzyl Chloroformate | Excess reagent from Cbz protection | Distinct aromatic signals. |
| Di-Cbz protected product | Over-protection | Absence of Boc signal, additional Cbz signals. |
| Di-Boc protected product | Over-protection | Absence of Cbz signals, additional Boc signal. |
| Racemized (R)-enantiomer | Epimerization during synthesis | Difficult to distinguish by standard ¹H NMR. |
Alternative Purity Analysis: Chiral HPLC
While NMR is excellent for structural confirmation and quantification of known compounds, Chiral High-Performance Liquid Chromatography (HPLC) is a powerful alternative, particularly for assessing enantiomeric purity.[1] This technique utilizes a chiral stationary phase to separate enantiomers, which are indistinguishable by standard NMR.
Key Advantages of Chiral HPLC:
-
Enantiomeric Purity: The primary method for determining the ratio of enantiomers.
-
High Sensitivity: Can detect very low levels of impurities.
-
Robustness: Well-established and validated methods are widely available.
Comparison of Analytical Methods
| Feature | Quantitative ¹H NMR (qNMR) | Chiral HPLC |
| Principle | Molar ratio determination based on signal integration. | Differential interaction with a chiral stationary phase. |
| Primary Application | Purity assessment and structural confirmation. | Enantiomeric purity determination. |
| Reference Standard | Requires a certified internal standard of a different compound. | Typically requires a reference standard of the racemate or the other enantiomer. |
| Destructive? | No | Yes (sample is consumed) |
| Information Provided | Structural information, quantification of multiple components. | Retention time, peak area (for quantification). |
Experimental Protocols
Quantitative ¹H NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The molar ratio of the standard to the analyte should be optimized for accurate integration.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of CDCl₃).
-
Transfer the solution to a clean NMR tube.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being quantified to allow for full relaxation.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For the analyte, the methyl ester singlet (~3.75 ppm) or the Boc singlet (~1.45 ppm) are often good choices.
-
Calculate the purity of the analyte using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the standard
-
Chiral HPLC Protocol
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Prepare a solution of the racemic mixture for method development and system suitability.
-
-
HPLC Conditions:
-
Column: A suitable chiral stationary phase column (e.g., polysaccharide-based like Chiralpak® or Chiralcel®).
-
Mobile Phase: A mixture of hexane and a polar organic solvent (e.g., isopropanol, ethanol) is commonly used. The exact ratio should be optimized for best separation.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., ~254 nm due to the Cbz group).
-
Column Temperature: Controlled temperature (e.g., 25 °C) for reproducible results.
-
-
Analysis:
-
Inject the sample and the racemic standard.
-
Determine the retention times for the (S)- and (R)-enantiomers from the chromatogram of the racemate.
-
Calculate the enantiomeric purity of the sample by comparing the peak area of the desired (S)-enantiomer to the total peak area of both enantiomers.
-
Visualizing the Workflow
Figure 1. Experimental workflow for the purity analysis of this compound.
Conclusion
Both qNMR and chiral HPLC are indispensable tools for the comprehensive purity assessment of this compound. While qNMR provides excellent quantitative data on the overall purity and structural confirmation, chiral HPLC is the gold standard for determining enantiomeric purity. For a complete quality control profile, a combination of both techniques is often recommended, ensuring the high quality and reliability of this critical synthetic intermediate for its intended applications in research and development.
References
A Comparative Guide to HPLC Methods for Chiral Separation of Amino Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantiomeric purity of amino acids and their derivatives is a critical parameter in pharmaceutical research and development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the chiral separation of these compounds. This guide provides an objective comparison of three prominent HPLC methods, supported by experimental data, to assist in the selection of the most appropriate strategy for your analytical needs.
Comparison of Key HPLC Methods
The separation of chiral amino acid derivatives by HPLC can be broadly categorized into two main strategies: direct and indirect methods. Direct methods employ a chiral stationary phase (CSP) to differentiate between enantiomers, while indirect methods involve the pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral column.
This guide compares two direct methods utilizing different types of CSPs—a crown ether-based CSP and a macrocyclic glycopeptide-based CSP—and one indirect method using the well-established Marfey’s Reagent.
Quantitative Data Summary
The following table summarizes the key performance parameters for the selected HPLC methods for the chiral separation of representative amino acid derivatives.
| Method | Direct Separation (Crown Ether CSP) | Direct Separation (Macrocyclic Glycopeptide CSP) | Indirect Separation (Marfey's Reagent) |
| Chiral Selector | (18-Crown-6)-2,3,11,12-tetracarboxylic acid | Teicoplanin | Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA) |
| Stationary Phase | ChiroSil® SCA(-) | CHIROBIOTIC T | Standard C18 reversed-phase |
| Analyte Example | Serine, Glutamic Acid[1] | Various underivatized amino acids[2] | Various amino acids[3][4] |
| Mobile Phase | 84% MeOH / 16% H₂O, 5 mM HClO₄[1] | Hydro-organic mobile phases (e.g., Methanol/Water)[2] | Gradient of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B) |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min[4] |
| Detection | Not Specified | UV, MS[5] | UV at 340 nm[4] |
| Separation Factor (α) | Serine: 1.99, Glutamic Acid: 1.60[1] | Varies depending on the amino acid | Generally high for FDAA derivatives[3] |
| Resolution (Rs) | Baseline resolution achieved in under 10 minutes[1] | High resolutions (1.6 to 3.0) can be achieved in less than one minute for a range of amino acids[5] | Generally good separation of diastereomers |
| Key Advantage | Excellent for separating underivatized amino acids, especially primary amines.[1] | Broad applicability for various amino acids with simple mobile phases.[2] | High sensitivity with UV detection; applicable to a wide range of amino acids using standard columns.[3][4] |
| Key Disadvantage | May have limited applicability for N-blocked amino acids. | Mobile phase optimization may be required for complex mixtures. | Requires an additional derivatization step, which can be time-consuming and introduce potential for error.[6] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for reproducing and adapting these methods. Below are the methodologies for the three compared approaches.
Method 1: Direct Separation using a Crown Ether-Based CSP
This method is particularly effective for the enantioseparation of underivatized amino acids.[1]
-
Column: ChiroSil® SCA(-), 15 cm × 4.6 mm, 5 µm
-
Mobile Phase: 84% Methanol / 16% Water with 5 mM Perchloric Acid
-
Flow Rate: Not specified
-
Temperature: Not specified
-
Detection: Not specified (typically UV or Mass Spectrometry)
-
Sample Preparation: Dissolve the amino acid sample in the mobile phase.
Method 2: Direct Separation using a Macrocyclic Glycopeptide-Based CSP
Macrocyclic glycopeptide phases, such as those based on teicoplanin, offer broad selectivity for a wide range of amino acid derivatives.[2]
-
Column: CHIROBIOTIC T, 25 cm x 4.6 mm, 5 µm
-
Mobile Phase: A typical mobile phase consists of a mixture of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. For many amino acids, simple alcohol/water mixtures are effective. The exact composition needs to be optimized for the specific analyte.
-
Flow Rate: Typically 0.5 - 1.5 mL/min
-
Temperature: Ambient or controlled (e.g., 25 °C)
-
Detection: UV or Mass Spectrometry
-
Sample Preparation: Dissolve the amino acid derivative in the mobile phase or a compatible solvent.
Method 3: Indirect Separation via Derivatization with Marfey's Reagent (FDAA)
This indirect method involves the formation of diastereomers that can be separated on a standard achiral column.[3][4]
-
Derivatization Procedure:
-
Dissolve approximately 50 nmol of the amino acid sample in 100 µL of 1 M sodium bicarbonate.[4]
-
Add 200 µL of a 1% (w/v) solution of FDAA in acetone.[4]
-
Incubate the mixture at 40 °C for 1 hour in the dark.[4]
-
Cool the reaction mixture to room temperature and neutralize with 100 µL of 2 M HCl.[4]
-
Evaporate the acetone and dilute the sample with the mobile phase for HPLC analysis.[4]
-
-
HPLC Conditions:
Visualizing the Workflow
The following diagrams illustrate the logical flow of each analytical approach.
Caption: Workflow for direct chiral separation methods.
Caption: Workflow for the indirect chiral separation method.
Logical Decision-Making for Method Selection
The choice between direct and indirect methods is a critical first step in developing a chiral separation assay.
Caption: Decision tree for selecting a chiral separation strategy.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. mdpi.com [mdpi.com]
- 3. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
Comparison of different coupling reagents for protected amino acids
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a coupling reagent is a cornerstone of successful solid-phase peptide synthesis (SPPS). This decision profoundly influences the critical parameters of yield, purity, reaction kinetics, and the preservation of stereochemical integrity. This guide offers an objective comparison of commonly employed coupling reagents, substantiated by experimental data, to empower researchers in making informed decisions for their synthetic strategies.
Performance Comparison of Common Coupling Reagents
The efficacy of a coupling reagent is determined by its ability to facilitate rapid and complete amide bond formation while minimizing side reactions, most notably racemization. The following tables provide a quantitative comparison of various coupling reagents based on their performance in the synthesis of model peptides.
Table 1: Purity and Yield of a Model Peptide
This table summarizes the crude purity and yield of the "difficult sequence" Acyl Carrier Protein fragment (65-74) using different coupling reagents.[1][2][3]
| Coupling Reagent | Class | Crude Purity/Yield (%) | Key Observations |
| HATU | Aminium/Uronium Salt | 78 | High efficiency, considered a gold standard for difficult sequences.[2] |
| HCTU | Aminium/Uronium Salt | - | A more cost-effective alternative to HATU with comparable high reactivity.[4] |
| TCTU | Aminium/Uronium Salt | 87 | Showed the highest yield in this specific study for ACP(65-74).[2] |
| TBTU | Aminium/Uronium Salt | 72 | A widely used and effective reagent.[2] |
| PyBOP | Phosphonium Salt | 60 | Lower yield in this difficult sequence compared to aminium salts.[2] |
| DMTMM | Triazine | 38 | Low solubility in common SPPS solvents limits its effectiveness.[2] |
Table 2: Racemization Levels of Different Coupling Reagents
This table presents the percentage of the undesired D-isomer (epimer) formed during the coupling of a model peptide, a key indicator of racemization.[5]
| Coupling Reagent/Method | Class | % D-Isomer (Epimerization) | Key Observations |
| COMU | Aminium/Uronium Salt | < 1.0% | Exhibits very low racemization due to its design which minimizes oxazolone formation.[5] |
| HATU | Aminium/Uronium Salt | 0.5 - 2.0% | Consistently demonstrates low racemization due to accelerated coupling rates.[5] |
| DIC/HOBt | Carbodiimide/Additive | 0.5 - 2.5% | A classic and reliable method for minimizing racemization, especially when cost is a factor.[5] |
| PyBOP | Phosphonium Salt | 1.0 - 3.5% | A good option for suppressing racemization. |
| HCTU | Aminium/Uronium Salt | 1.0 - 4.0% | Effective, with racemization levels generally lower than HBTU. |
| HBTU | Aminium/Uronium Salt | 1.5 - 5.0% | A widely used reagent, though it shows a moderate level of racemization.[5] |
| TBTU | Aminium/Uronium Salt | 2.0 - 6.0% | Tends to show slightly higher racemization compared to HBTU. |
General Mechanism of Peptide Bond Formation
The fundamental role of a coupling reagent is to activate the carboxylic acid group of a protected amino acid, making it susceptible to nucleophilic attack by the free amine of the growing peptide chain. This process typically involves the formation of a highly reactive intermediate.
References
Determining Molecular Chirality: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
An objective analysis of techniques for elucidating the absolute configuration of chiral molecules, with a focus on (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate.
For researchers and professionals in drug development, the precise determination of a molecule's three-dimensional structure, including its absolute stereochemistry, is a critical step. The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties. While X-ray crystallography is widely regarded as the definitive method for this purpose, a variety of spectroscopic techniques offer powerful alternatives, each with distinct advantages and limitations.
As of this review, specific X-ray crystallographic data for this compound is not publicly available in the Cambridge Structural Database (CSD), the world's largest repository for small-molecule crystal structures.[1][2][3] Therefore, this guide provides a comparative overview of the primary methods available for determining the absolute configuration of such chiral compounds, using this molecule as a representative example.
Comparison of Analytical Techniques
The determination of absolute configuration can be approached through several powerful techniques. The choice of method often depends on the nature of the sample, the availability of instrumentation, and the specific requirements of the research. X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and Circular Dichroism (CD) spectroscopy are among the most common and reliable methods.
| Technique | Principle | Advantages | Limitations | Sample Requirements |
| Single-Crystal X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound, utilizing anomalous dispersion to determine absolute configuration.[4][5] | Provides an unambiguous and complete 3D structure of the molecule.[4] | Requires a suitable single crystal, which can be difficult and time-consuming to grow.[6][7][8] The molecule should ideally contain a "heavy" atom for easier determination.[9] | High-quality single crystal (typically >0.1 mm in all dimensions).[7][8] |
| NMR Spectroscopy with Chiral Auxiliaries | A chiral auxiliary is covalently bonded to the molecule of interest, creating diastereomers that exhibit distinct NMR spectra.[5] | Does not require crystallization. Can be used for a wide range of compounds. | The synthesis of diastereomers is required. The chiral auxiliary may influence the conformation of the molecule. | Soluble sample in a suitable deuterated solvent. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.[5] | Requires a small amount of sample and is a relatively fast technique. Non-destructive. | The absolute configuration is often determined by comparing the experimental spectrum with theoretical calculations (e.g., DFT), which can be complex.[5] | Soluble sample in a transparent solvent. The molecule must contain a chromophore near the stereocenter. |
Experimental Protocols
A detailed and reproducible experimental protocol is fundamental to achieving reliable results. Below is a generalized methodology for determining the absolute configuration of a small organic molecule using single-crystal X-ray crystallography.
Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth:
-
Dissolve the purified compound, such as this compound, in a suitable solvent or a mixture of solvents. Common crystallization techniques include slow evaporation, vapor diffusion, and slow cooling.[10]
-
For vapor diffusion, the compound is dissolved in a less volatile solvent, and this solution is placed in a sealed container with a more volatile anti-solvent.[10] Over time, the anti-solvent vapor diffuses into the solution, reducing the solubility of the compound and promoting crystal growth.
-
The goal is to obtain well-formed, single crystals of sufficient size (ideally >0.1 mm) and quality, free from significant defects.[7][8]
-
-
Crystal Mounting and Data Collection:
-
A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.[11]
-
The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[7][8]
-
-
Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of the spots) are processed to determine the unit cell dimensions and space group of the crystal.
-
The phase problem is solved using direct methods or other techniques to generate an initial electron density map.[8]
-
An initial molecular model is built into the electron density map.
-
The model is refined by adjusting atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction data.
-
-
Determination of Absolute Configuration:
-
The absolute configuration is determined by analyzing the effects of anomalous scattering.[12] This is most effective when the molecule contains an atom heavier than oxygen.
-
The Flack parameter is calculated, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect one, allowing for an unambiguous assignment of the absolute configuration.[13]
-
Visualizing the Workflow and Decision Process
To better illustrate the experimental and logical processes involved in determining absolute configuration, the following diagrams are provided.
Caption: Workflow for X-ray Crystallography.
Caption: Method Selection Logic.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. purechemistry.org [purechemistry.org]
- 6. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Absolute configuration - Wikipedia [en.wikipedia.org]
- 10. iucr.org [iucr.org]
- 11. Multi-Temperature Crystallography of S-Adenosylmethionine Decarboxylase Observes Dynamic Loop Motions [mdpi.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. excillum.com [excillum.com]
A Comparative Guide to Determining Enantiomeric Excess in Chiral Amino Acid Precursors
The stereochemical purity of amino acid precursors is a critical parameter in the synthesis of peptides, pharmaceuticals, and other bioactive molecules. The precise determination of enantiomeric excess (ee) is essential for ensuring product efficacy, safety, and regulatory compliance. This guide provides a comparative overview of the most common analytical techniques used for this purpose, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC)
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying enantiomers. It relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.
Performance Characteristics
Chiral HPLC is widely regarded for its high accuracy, precision, and robustness, making it a preferred method in many quality control laboratories. The technique can be adapted for both analytical and preparative-scale separations.
| Parameter | Performance Data | Source |
| Resolution (Rs) | > 2.0 for baseline separation | General HPLC principles |
| Precision (RSD) | < 2% | |
| Limit of Detection (LOD) | 1-10 ng/mL | |
| Limit of Quantitation (LOQ) | 5-50 ng/mL | |
| Analysis Time | 10-30 minutes per sample | |
| **Linearity (R²) ** | > 0.999 |
Experimental Protocol: Chiral HPLC
-
Sample Preparation: Dissolve a known quantity (e.g., 1 mg) of the amino acid precursor sample in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation & Conditions:
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based, such as Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detector at a wavelength where the analyte absorbs (e.g., 210 nm).
-
-
Data Analysis: Inject the sample onto the HPLC system. The two enantiomers will separate and appear as two distinct peaks. Calculate the enantiomeric excess using the following formula:
-
ee (%) = [([Area₁] - [Area₂]) / ([Area₁] + [Area₂])] x 100
-
Where Area₁ and Area₂ are the integrated peak areas of the major and minor enantiomers, respectively.
-
Gas Chromatography (GC)
Chiral Gas Chromatography (GC) is another powerful separation technique, particularly suitable for volatile and thermally stable amino acid precursors. To enhance volatility, precursors are often derivatized prior to analysis.
Performance Characteristics
Chiral GC offers excellent resolution and sensitivity, often exceeding that of HPLC for amenable compounds. The use of derivatization adds a step to the workflow but can significantly improve chromatographic performance.
| Parameter | Performance Data | Source |
| Resolution (Rs) | > 2.5 for baseline separation | General GC principles |
| Precision (RSD) | < 1.5% | |
| Limit of Detection (LOD) | 0.1-1 ng/mL | |
| Limit of Quantitation (LOQ) | 0.5-5 ng/mL | |
| Analysis Time | 15-40 minutes per sample | |
| **Linearity (R²) ** | > 0.999 |
Experimental Protocol: Chiral GC
-
Sample Preparation (Derivatization):
-
To a dry vial, add 1 mg of the amino acid precursor sample.
-
Add 200 µL of an esterification reagent (e.g., 3M HCl in n-butanol) and heat at 100°C for 30 minutes.
-
Evaporate the reagent under a stream of nitrogen.
-
Add 100 µL of an acylation reagent (e.g., trifluoroacetic anhydride, TFAA) and 200 µL of an appropriate solvent like dichloromethane. Heat at 100°C for 15 minutes.
-
Evaporate the excess reagent and solvent and reconstitute the derivatized sample in a known volume of solvent (e.g., 1 mL of ethyl acetate).
-
-
Instrumentation & Conditions:
-
Column: A chiral GC column (e.g., Chirasil-Val).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.2 mL/min).
-
Injection: Split/splitless injector at 250°C.
-
Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 200°C).
-
Detection: Flame Ionization Detector (FID) at 250°C.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram, using the same formula as for HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can determine enantiomeric excess through the use of a chiral discriminating agent (CDA), which can be a chiral solvating agent (CSA) or a chiral derivatizing agent. These agents interact with the enantiomers to form transient diastereomeric complexes (with CSAs) or stable diastereomers (with derivatizing agents), which results in distinct, quantifiable signals in the NMR spectrum.
Performance Characteristics
NMR is a powerful, non-destructive technique that provides structural information alongside the ee value. Its primary limitations are lower sensitivity compared to chromatographic methods and the potential for signal overlap.
| Parameter | Performance Data | Source |
| Accuracy | ±1-2% | |
| Precision (RSD) | < 3% | |
| Limit of Detection (LOD) | ~0.1-1 mg of sample | |
| Limit of Quantitation (LOQ) | ~0.5-5 mg of sample | |
| Analysis Time | 5-20 minutes per sample (instrument time) | |
| Key Advantage | Non-destructive, provides structural proof |
Experimental Protocol: NMR with a Chiral Solvating Agent (CSA)
-
Sample Preparation:
-
Accurately weigh about 5-10 mg of the amino acid precursor and dissolve it in a suitable deuterated solvent (e.g., 0.7 mL of CDCl₃) in an NMR tube.
-
Acquire a standard proton (¹H) NMR spectrum of the sample.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol) to the NMR tube.
-
Gently mix the contents of the tube.
-
-
Instrumentation & Conditions:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiment: Standard ¹H NMR experiment.
-
Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans).
-
-
Data Analysis:
-
Identify a well-resolved proton signal in the spectrum that has split into two distinct signals (or multiplets) upon addition of the CSA. These two signals correspond to the two enantiomers.
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess from the integral values (I₁ and I₂):
-
ee (%) = [([I₁] - [I₂]) / ([I₁] + [I₂])] x 100
-
-
Method Comparison Summary
The choice of analytical technique for determining the enantiomeric excess of chiral amino acid precursors depends on a variety of factors including the properties of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral HPLC | Chiral GC | NMR Spectroscopy |
| Principle | Differential partitioning on a chiral stationary phase. | Differential partitioning of volatile analytes on a chiral stationary phase. | Formation of diastereomeric species with a chiral agent, causing chemical shift differences. |
| Analyte Suitability | Broad applicability to a wide range of compounds. | Volatile and thermally stable compounds; derivatization often required. | Soluble compounds, requires higher concentration than chromatography. |
| Resolution | Excellent, capable of baseline separation. | Very high, often superior to HPLC for suitable analytes. | Generally lower than chromatography; signal overlap can be an issue. |
| Sensitivity (LOD) | High (ng to pg range). | Very High (pg to fg range). | Lower (µg to mg range). |
| Sample Throughput | Moderate. | Moderate. | High (for prepared samples). |
| Key Advantages | Robust, versatile, well-established. | Exceptional resolution and sensitivity. | Non-destructive, rapid analysis time, provides structural information. |
| Key Disadvantages | Can be time-consuming for method development, requires specialized columns. | Limited to volatile/thermally stable compounds, derivatization adds complexity. | Lower sensitivity, potential for signal overlap, cost of chiral agents. |
This comparative guide provides the foundational information required for selecting the most appropriate method for determining the enantiomeric excess of chiral amino acid precursors. For routine quality control with high sample loads, chiral HPLC or GC are often preferred. For rapid analysis where sample preservation is important and structural confirmation is needed, NMR spectroscopy is an invaluable tool. The specific experimental conditions for any chosen method should be carefully optimized for the particular amino acid precursor under investigation to ensure accurate and reliable results.
A Comparative Guide to the Application of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, particularly those containing non-proteinogenic amino acids, the choice of appropriately protected building blocks is critical. This guide provides a comprehensive review of the applications of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, an orthogonally protected derivative of L-2,3-diaminopropionic acid (L-Dap). We will compare its utility with alternative building blocks and synthetic strategies, supported by experimental data from the literature.
This compound is a valuable chiral building block for the incorporation of L-Dap into peptide chains. The orthogonal nature of the carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) protecting groups allows for the selective deprotection and subsequent modification of the α- and β-amino groups, respectively. This is particularly useful in the synthesis of branched or cyclic peptides and for the introduction of specific functionalities.
Comparison of Orthogonally Protected Diaminopropionic Acid Building Blocks
The synthesis of peptides containing diaminopropionic acid often relies on the use of orthogonally protected Dap derivatives. The choice of protecting groups dictates the overall synthetic strategy, particularly in solid-phase peptide synthesis (SPPS). Below is a comparison of commonly employed orthogonally protected L-Dap building blocks.
| Building Block | Nα-Protecting Group | Nβ-Protecting Group | Key Features |
| This compound | Cbz (Z) | Boc | Allows for Nα-deprotection by hydrogenolysis and Nβ-deprotection under acidic conditions. Suitable for solution-phase and some solid-phase applications. |
| Nα-Fmoc-Nβ-Boc-L-Dap | Fmoc | Boc | Compatible with the widely used Fmoc/tBu SPPS strategy. The Fmoc group is removed with a base (e.g., piperidine), while the Boc group is removed with an acid (e.g., TFA).[1][2] |
| Nα-Boc-Nβ-Fmoc-L-Dap | Boc | Fmoc | Useful in Boc/Bzl SPPS. The Boc group is removed with acid, and the side-chain Fmoc group can be selectively removed with a base for on-resin modification.[1][2] |
| Nα-Fmoc-Nβ-Ts-L-Dap | Fmoc | Tosyl (Ts) | The tosyl group is very stable and requires harsh conditions for removal, offering a high degree of orthogonality. |
Synthetic Strategies for Orthogonally Protected L-Dap Derivatives
Several synthetic routes to orthogonally protected L-Dap have been reported, starting from readily available chiral precursors.
1. From D-Serine: A common strategy involves the conversion of D-serine into a protected 2,3-diaminopropanol, followed by oxidation to the corresponding carboxylic acid. This approach preserves the stereochemistry of the starting material. The choice of protecting groups can be varied to yield different orthogonally protected L-Dap derivatives.
2. From L-Aspartic Acid: Another approach utilizes a Curtius rearrangement of an L-aspartic acid derivative to introduce the β-amino group. This method can be efficient for the synthesis of Nα-Boc-Nβ-Cbz protected diaminopropionic acid.
Applications in the Synthesis of Bioactive Peptides
This compound and other orthogonally protected Dap derivatives are crucial for the synthesis of various bioactive natural products and their analogues.
Bleomycin Analogues
Bleomycins are a family of glycopeptide antibiotics used in cancer chemotherapy. Their structure contains a diaminopropionic acid residue. The synthesis of bleomycin and its analogues often requires an orthogonally protected Dap building block to construct the complex peptide backbone.
Tuberactinomycin Analogues
Tuberactinomycins, such as viomycin and capreomycin, are cyclic peptide antibiotics used for the treatment of tuberculosis.[3][4] These peptides contain diaminopropionic acid residues, and their synthesis relies on the use of appropriately protected Dap building blocks.
Experimental Protocols
General Protocol for Boc-SPPS Incorporation of a Protected Dap Derivative
1. Resin Preparation:
-
Start with a suitable resin for Boc-SPPS (e.g., Merrifield or PAM resin) pre-loaded with the C-terminal amino acid.
-
Swell the resin in dichloromethane (DCM) for 30 minutes, followed by N,N-dimethylformamide (DMF) for another 30 minutes.[2]
2. Nα-Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat with fresh 50% TFA in DCM for 20-30 minutes to remove the N-terminal Boc group.[2]
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).[2]
3. Neutralization:
-
Treat the resin with 10% N,N-diisopropylethylamine (DIEA) in DCM for 2 x 2 minutes to neutralize the protonated amino group.[2]
-
Wash the resin with DCM (3x) and DMF (3x).[2]
-
Confirm the presence of a free primary amine using a Kaiser test.[2]
4. Coupling of the Protected Dap Derivative:
-
In a separate vessel, dissolve the protected Dap building block (e.g., Nα-Boc-Nβ-Fmoc-L-Dap) (3 equivalents), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the mixture and allow it to pre-activate for 2 minutes.[2]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.[2]
-
Monitor the coupling completion using the Kaiser test. If the test is positive (indicating incomplete reaction), the coupling step can be repeated.[2]
-
Wash the resin with DMF (3x) and DCM (3x).[2]
5. Selective Side-Chain Deprotection (if required):
-
For a building block like Nα-Boc-Nβ-Fmoc-L-Dap, the Fmoc group can be selectively removed on-resin to allow for side-chain modification.
-
Treat the resin with 20% piperidine in DMF for 2 x 10 minutes.
-
Wash the resin thoroughly with DMF and DCM.
6. Final Cleavage:
-
After the complete peptide sequence is assembled, treat the resin with a cleavage cocktail such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) to cleave the peptide from the resin and remove the remaining side-chain protecting groups.[5]
-
Precipitate the crude peptide in cold diethyl ether.[2]
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]
Visualizations
Mechanism of Action of Bleomycin
Bleomycin exerts its cytotoxic effects by inducing DNA strand breaks. This process is initiated by the binding of bleomycin to a metal ion, typically iron, and subsequent interaction with DNA. The activated bleomycin-iron complex generates reactive oxygen species (ROS) that lead to both single- and double-strand breaks in the DNA, ultimately triggering cell cycle arrest and apoptosis.[6][7][8]
Caption: Mechanism of action of Bleomycin, leading to DNA damage and apoptosis.
General Workflow for Solid-Phase Peptide Synthesis (SPPS)
The following diagram illustrates a typical cycle in solid-phase peptide synthesis, a common method for incorporating building blocks like this compound into a growing peptide chain.
Caption: A typical cycle in solid-phase peptide synthesis (SPPS).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tuberactinomycin - Wikipedia [en.wikipedia.org]
- 4. Viomycin - Wikipedia [en.wikipedia.org]
- 5. Overview of Custom Peptide Synthesis [peptide2.com]
- 6. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]
- 7. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]
- 8. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Protecting Group Strategies: A Cost-Benefit Analysis
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is a critical decision that significantly influences the overall efficiency, yield, and economic viability of a synthetic route. This guide provides a comprehensive comparison of common protecting group strategies for alcohols, amines, and carbonyl groups, with a focus on a cost-benefit analysis that extends beyond mere reagent costs to include factors such as reaction efficiency, waste generation, and ease of automation. This document is intended for researchers, scientists, and drug development professionals to aid in making informed decisions for their synthetic endeavors.
At a Glance: Key Considerations for Protecting Group Selection
The ideal protecting group should be easily and selectively introduced in high yield, stable to a wide range of reaction conditions, and readily removed in high yield under mild conditions that do not affect other functional groups.[1] The concept of "orthogonality" is paramount in complex syntheses, where multiple protecting groups must be removed selectively without affecting others.[2][3]
Comparative Analysis of Protecting Groups for Alcohols
The hydroxyl group is one of the most common and reactive functional groups, necessitating its protection in many synthetic sequences. The choice of protecting group is often a trade-off between stability and ease of removal.
Table 1: Quantitative Comparison of Common Alcohol Protecting Groups
| Protecting Group | Precursor/Reagent | Typical Protection Conditions & Time | Typical Deprotection Conditions & Time | Typical Yield (%) | Relative Cost of Reagent | Key Advantages & Disadvantages |
| Silyl Ethers | ||||||
| tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMSCl, Imidazole, DMF | Room temp, 2-12 h | TBAF, THF, Room temp, 1-2 h | >90 | Moderate | Good stability, versatile, easily removed with fluoride.[1][4] |
| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl, Imidazole, DMF | Room temp, 2-12 h | TBAF, THF, Room temp, 1-6 h | >90 | High | Very high stability, especially to acid.[4] |
| Trimethylsilyl (TMS) | TMSCl, Et3N, DCM | 0 °C to Room temp, <1 h | Mild acid (e.g., K2CO3/MeOH), <1 h | >95 | Low | Very labile, suitable for temporary protection.[4] |
| Benzyl Ethers | ||||||
| Benzyl (Bn) | BnBr, NaH, THF | 0 °C to Room temp, 2-12 h | H₂, Pd/C, MeOH, Room temp, 1-4 h | >90 | Moderate | Robust, stable to a wide range of conditions.[5] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, THF | 0 °C to Room temp, 2-12 h | DDQ or CAN, CH₂Cl₂/H₂O, 0 °C to Room temp, <1 h | >90 | High | Can be removed oxidatively, orthogonal to Bn.[6] |
| Acetal Ethers | ||||||
| Tetrahydropyranyl (THP) | 3,4-Dihydro-2H-pyran, PPTS, DCM | Room temp, 1-4 h | Mild acid (e.g., AcOH/THF/H₂O), Room temp, 1-4 h | >90 | Low | Inexpensive, but creates a new stereocenter.[7][8] |
Comparative Analysis of Protecting Groups for Amines
The nucleophilic and basic nature of amines often requires their protection during synthetic transformations. Carbamates are the most common class of amine protecting groups.[9]
Table 2: Quantitative Comparison of Common Amine Protecting Groups
| Protecting Group | Reagent | Typical Protection Conditions & Time | Typical Deprotection Conditions & Time | Typical Yield (%) | Relative Cost of Reagent | Key Advantages & Disadvantages |
| tert-Butoxycarbonyl (Boc) | (Boc)₂O, Base (e.g., Et₃N, NaOH), Solvent (e.g., THF, Dioxane) | Room temp, 2-12 h | Strong acid (e.g., TFA in DCM), Room temp, 20-30 min | >95 | Low to Moderate | Widely used, stable to base and hydrogenolysis, cost-effective.[2][10] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | Room temp, 1-4 h | Base (e.g., 20% Piperidine in DMF), Room temp, 5-30 min | >95 | High | Base-labile, orthogonal to Boc and Cbz, ideal for automated peptide synthesis.[2][11] |
| Carboxybenzyl (Cbz or Z) | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/H₂O) | 0 °C to Room temp, 1-4 h | Catalytic Hydrogenolysis (H₂, Pd/C), Room temp, 1-4 h | >90 | Moderate | Stable to acid and base, imparts crystallinity.[12][13] |
Comparative Analysis of Protecting Groups for Carbonyls
Aldehydes and ketones are often protected as acetals or ketals to prevent nucleophilic attack.[8]
Table 3: Quantitative Comparison of Common Carbonyl Protecting Groups
| Protecting Group | Reagent | Typical Protection Conditions & Time | Typical Deprotection Conditions & Time | Typical Yield (%) | Relative Cost of Reagent | Key Advantages & Disadvantages |
| Acetals/Ketals | Ethylene glycol, p-TsOH, Toluene (Dean-Stark) | Reflux, 2-12 h | Aqueous acid (e.g., HCl), Room temp, 1-4 h | >90 | Low | Stable to bases and nucleophiles.[8] |
| Dithioacetals/Dithioketals | 1,2-Ethanedithiol, BF₃·OEt₂, DCM | 0 °C to Room temp, 1-4 h | HgCl₂, CaCO₃, MeCN/H₂O, Room temp, 1-4 h | >90 | Moderate | Very stable, can be used to invert the polarity of the carbonyl carbon.[8] |
Cost-Benefit Analysis Beyond Reagents
A holistic cost-benefit analysis must consider factors beyond the purchase price of reagents.
Process Efficiency:
-
Reaction Time: Shorter reaction times for both protection and deprotection steps can significantly reduce energy consumption and increase throughput.[14]
-
Yield: Higher yields in the protection and deprotection steps contribute to a more cost-effective and sustainable process by minimizing the loss of valuable intermediates.[15]
-
Automation: Protecting group strategies that are amenable to automation, such as the Fmoc strategy in solid-phase peptide synthesis (SPPS), can lead to significant long-term cost savings through increased efficiency and reproducibility.[2]
Waste Generation and Environmental Impact:
-
The use of protecting groups inherently adds at least two steps to a synthesis, increasing reagent usage and waste generation.[16][17]
-
The choice of reagents and solvents for protection and deprotection has a significant environmental impact. Strategies that utilize greener solvents and catalytic deprotection methods (e.g., hydrogenolysis for Cbz group removal) are generally more sustainable.[18]
-
The generation of hazardous waste, such as from the use of strong acids like HF in Boc-based SPPS, can incur significant disposal costs.[2]
Orthogonality and Synthetic Strategy:
-
The ability to selectively remove one protecting group in the presence of others (orthogonality) is crucial for the synthesis of complex molecules and can prevent the need for lengthy and costly synthetic routes.[1][3] For example, the orthogonality of the acid-labile Boc group and the base-labile Fmoc group is a cornerstone of modern peptide synthesis.[2]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protective Groups [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine Protection / Deprotection [fishersci.co.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Protection and Deprotection [cem.com]
- 15. researchgate.net [researchgate.net]
- 16. books.rsc.org [books.rsc.org]
- 17. Protecting-group-free synthesis as an opportunity for invention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate with a high degree of caution, treating it as a potentially hazardous substance.[2] The toxicological properties of many research-grade chemicals have not been fully investigated, necessitating stringent adherence to standard laboratory safety protocols.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against accidental splashes or contact with the eyes.[4][5] |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact with the chemical.[6] |
| Body Protection | A lab coat or other protective clothing. | To shield the skin from potential exposure.[6] |
| Ventilation | Use in a well-ventilated area or a chemical fume hood. | To minimize the risk of inhaling any potential vapors or dust.[1][5] |
General Handling Precautions:
-
Avoid direct contact with the skin, eyes, and clothing.[2]
-
Do not breathe dust, fumes, gas, mist, vapors, or spray.[2][4]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][2]
Experimental Protocol for Chemical Waste Segregation and Disposal:
-
Initial Assessment: Due to the lack of a specific SDS, treat this compound as a hazardous substance.
-
Waste Collection:
-
Collect all waste containing the compound, including any unused or expired product, reaction byproducts, contaminated consumables (e.g., pipette tips, vials, gloves), and cleaning materials.[1][3]
-
Use a designated and clearly labeled hazardous waste container. A high-density polyethylene (HDPE) container is generally suitable for this type of chemical waste.[2]
-
-
Waste Segregation:
-
Solid Waste: Place unused solid this compound and contaminated solid materials (e.g., gloves, weigh boats, wipes) into a designated solid hazardous waste container.[3]
-
Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container. If the compound was dissolved in a solvent, the waste should be segregated based on the solvent type (e.g., halogenated or non-halogenated).
-
Decontamination of Labware: Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). This rinsate must be collected and disposed of as hazardous liquid waste.[3] After decontamination, the glassware can be washed according to standard laboratory procedures.
-
-
Labeling:
-
Storage:
-
Spill Management:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[1]
-
Collect the absorbed material and any contaminated surfaces into a designated, sealable container for hazardous waste.[1]
-
For larger spills, evacuate the area and follow your institution's emergency procedures.[1]
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the collection of the hazardous waste.[1][2]
-
Provide the EHS department with all available information about the compound. The likely approved disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guidance for Handling (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate
Disclaimer: No specific Safety Data Sheet (SDS) for (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate was publicly available at the time of this writing. The following guidance is based on best practices for handling structurally similar carbamate-protected amino acid derivatives and should be supplemented by a thorough risk assessment conducted by qualified personnel. It is imperative to treat this compound as potentially hazardous in the absence of complete toxicological data.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the proper handling and disposal of this compound. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is mandatory to minimize exposure through inhalation, skin contact, or eye contact. The required PPE varies depending on the nature of the handling task.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Low-Energy Operations (e.g., weighing, solution preparation in a fume hood) | Double-gloving with nitrile gloves is recommended.[1] | Safety goggles or a face shield.[2] | Standard laboratory coat.[1] | Work should be performed in a certified chemical fume hood.[1][3] |
| High-Energy Operations or Risk of Aerosolization (e.g., sonicating, vortexing, handling powders outside of a contained system) | Double-gloving with nitrile gloves.[2] | A full-face shield is recommended.[1][2] | A disposable, long-sleeved gown or full-body coveralls.[2] | A NIOSH-approved respirator with appropriate cartridges or a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3] |
| General Laboratory Work (Not directly handling the compound) | Nitrile gloves.[1] | Safety glasses with side shields.[1] | Standard laboratory coat.[1] | Not generally required if not in the immediate vicinity of handling operations. |
Operational Plan: Step-by-Step Handling and Disposal
A systematic approach to handling and disposing of this compound is crucial for safety and regulatory compliance. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocols
Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[1][3]
-
Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Assemble all necessary equipment, such as spatulas, weigh boats, vials, and solvents, before beginning work.[1]
-
Keep the container of this compound tightly closed when not in use.[3][5]
-
-
Weighing and Transfer:
-
During the Experiment:
-
Post-Experiment:
Disposal Plan:
Proper segregation and disposal of waste are critical for safety and environmental compliance.[2]
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing the compound in a designated "Halogenated Organic Waste" or other appropriate hazardous waste container.[2]
-
Ensure the container is properly labeled and sealed.
-
-
Final Disposal:
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
